Abafungin
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
an antifungal agent; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(2,4-dimethylphenoxy)phenyl]-N-(1,4,5,6-tetrahydropyrimidin-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-14-8-9-18(15(2)12-14)26-19-7-4-3-6-16(19)17-13-27-21(24-17)25-20-22-10-5-11-23-20/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H2,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBHXIFFPVFXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2C3=CSC(=N3)NC4=NCCCN4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869776 | |
| Record name | Abafungin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129639-79-8 | |
| Record name | Abafungin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129639-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Abafungin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129639798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abafungin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06395 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Abafungin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyrimidinamine, N-[4-[2-(2,4-dimethylphenoxy)phenyl]-2-thiazolyl]-1,4,5,6-tetrahydro | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ABAFUNGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11DI31LWXF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Abafungin's Mechanism of Action on Fungal Sterols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abafungin, a novel arylguanidine antifungal agent, exhibits a dual mechanism of action that disrupts the integrity and function of the fungal cell membrane. Its primary mode of action involves the inhibition of ergosterol biosynthesis, a critical pathway for fungal survival. Specifically, this compound targets and inhibits the enzyme sterol-C-24-methyltransferase, leading to the depletion of ergosterol and the accumulation of the precursor sterol, lanosterol.[1][2] This disruption of the sterol profile alters the physical properties of the fungal membrane, impairing its fluidity and the function of membrane-bound enzymes. Concurrently, this compound exerts a direct damaging effect on the fungal cell membrane, causing the leakage of essential intracellular components, such as potassium ions. This multifaceted attack makes this compound a potent fungicidal agent against a broad spectrum of pathogenic fungi.
Introduction
The fungal cell membrane is a vital structure that maintains cellular homeostasis and is a key target for antifungal drug development. Ergosterol is the predominant sterol in the fungal cell membrane, where it modulates membrane fluidity, permeability, and the activity of membrane-associated proteins.[1] The biosynthesis of ergosterol is a complex, multi-step process that presents several targets for antifungal intervention. This compound is a synthetic arylguanidine that represents a distinct chemical class of antifungals.[1] This guide provides a detailed overview of the mechanism of action of this compound, with a specific focus on its effects on fungal sterol biosynthesis.
Dual Mechanism of Action
This compound's potent antifungal activity stems from a two-pronged attack on the fungal cell.
Inhibition of Ergosterol Biosynthesis
Direct Membrane Disruption
In addition to its effects on sterol metabolism, this compound also directly interacts with the fungal cell membrane, leading to a loss of membrane integrity. This is evidenced by the rapid leakage of intracellular potassium ions from fungal cells upon exposure to the drug. This direct membrane-damaging effect contributes to this compound's fungicidal activity and is independent of the cell's metabolic state, affecting both growing and resting fungal cells.
Quantitative Data
The in vitro antifungal activity of this compound has been evaluated against a wide range of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antifungal agents.
Table 1: Antimicrobial activity of this compound and comparator drugs against various pathogenic fungi (broth dilution assay)
| Organism | No. of Strains | This compound MIC Range (µg/mL) | Bifonazole MIC Range (µg/mL) | Clotrimazole MIC Range (µg/mL) | Terbinafine MIC Range (µg/mL) | Amorolfine MIC Range (µg/mL) |
| Dermatophytes | ||||||
| Trichophyton spp. | 10 | 0.5–4 | 0.5–4 | 0.12–0.5 | 0.015–0.03 | 0.25–1 |
| Microsporum spp. | 5 | 1–4 | 1–8 | 0.25–1 | 0.03–0.12 | 0.5–2 |
| Epidermophyton floccosum | 2 | 1 | 1 | 0.25 | 0.015 | 0.5 |
| Yeasts | ||||||
| Candida albicans | 25 | 0.5–16 | >64 | 1–>64 | 4–>64 | 8–>64 |
| Candida spp. | 10 | 1–16 | >64 | 2–>64 | 8–>64 | 16–>64 |
| Molds | ||||||
| Aspergillus fumigatus | 5 | 0.5–1 | >64 | 1–4 | 0.5–1 | 8–16 |
| Aspergillus niger | 2 | 1 | >64 | 2 | 1 | 16 |
Table 2: Effect of this compound on the Growth Rate of Candida albicans
| This compound Concentration (µg/mL) | Reduction in Growth Rate (%) after 24h |
| 0.1 | 70 |
| 1 | 90 |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using a broth microdilution method as standardized by clinical laboratory guidelines.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a standardized turbidity, corresponding to a specific cell density.
-
Drug Dilution: A serial twofold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).
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Inoculation: Each well is inoculated with the standardized fungal suspension.
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Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
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MIC Reading: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to a drug-free control well.
Analysis of Ergosterol Biosynthesis
The effect of this compound on ergosterol biosynthesis can be assessed by measuring the incorporation of radiolabeled precursors into sterols.
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Cell Culture and Treatment: Fungal cells are grown in a suitable medium and then incubated with varying concentrations of this compound.
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Radiolabeling: A radiolabeled precursor, such as [¹⁴C]-acetate or L-[Methyl-¹⁴C]methionine, is added to the cell cultures.
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Lipid Extraction: After incubation, the cells are harvested, and the lipids are extracted using a saponification step followed by extraction with an organic solvent like petroleum ether.
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Sterol Analysis: The extracted sterols are separated and analyzed using thin-layer chromatography (TLC). The amount of radioactivity incorporated into the ergosterol fraction is quantified to determine the extent of inhibition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling
To obtain a detailed quantitative analysis of the changes in sterol composition, GC-MS is the method of choice.
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Sample Preparation: Fungal cells treated with this compound and untreated controls are harvested. The lipids are extracted as described above.
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Derivatization: The extracted sterols are often derivatized (e.g., silylated) to increase their volatility for GC analysis.
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GC-MS Analysis: The derivatized sterols are separated on a gas chromatography column and detected by a mass spectrometer. The retention times and mass spectra are used to identify and quantify individual sterols (e.g., ergosterol, lanosterol).
Potassium Release Assay
Direct membrane damage can be quantified by measuring the leakage of intracellular potassium ions.
-
Cell Preparation: Fungal cells are washed and resuspended in distilled water or a low-potassium buffer to a high cell density.
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This compound Treatment: this compound is added to the cell suspension.
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Sample Collection: At various time points, aliquots of the cell suspension are taken and filtered to separate the cells from the extracellular fluid.
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Potassium Measurement: The concentration of potassium in the extracellular fluid is determined using methods such as flame photometry or an ion-selective electrode. The amount of potassium released is expressed as a percentage of the total intracellular potassium, which is determined by lysing a control sample of cells.
Visualizations
Ergosterol Biosynthesis Pathway and this compound's Target
Caption: Ergosterol biosynthesis pathway highlighting the inhibition of sterol-C24-methyltransferase by this compound.
Experimental Workflow for Evaluating this compound's Activity
References
- 1. Modes of Action of the New Arylguanidine this compound beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modes of action of the new arylguanidine this compound beyond interference with ergosterol biosynthesis and in vitro activity against medically important fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Abafungin: A Technical Guide to its Chemical Structure, Properties, and Antifungal Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abafungin is a broad-spectrum antifungal agent belonging to the arylguanidine class, distinguished by a dual mechanism of action that targets both the synthesis of ergosterol and the integrity of the fungal cell membrane. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and antifungal activity of this compound. Detailed experimental protocols for key assays used to elucidate its mechanism of action are presented, along with a visualization of its target within the ergosterol biosynthesis pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antifungal therapeutics.
Chemical Structure and Properties
This compound is chemically described as N-[4-[2-(2,4-dimethylphenoxy)phenyl]-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine.[1][2] Its structure features a central thiazole ring linked to a tetrahydropyrimidine group and a substituted phenyl ring.
Chemical Structure:
![]()
Physicochemical and Quantitative Data
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂N₄OS | [1][3][4] |
| Molecular Weight | 378.49 g/mol | |
| IUPAC Name | N-[4-[2-(2,4-dimethylphenoxy)phenyl]-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine | |
| CAS Number | 129639-79-8 | |
| SMILES | CC1=CC(=C(C=C1)OC2=CC=CC=C2C3=CSC(=N3)NC4=NCCCN4)C | |
| InChI Key | TYBHXIFFPVFXQW-UHFFFAOYSA-N | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound exhibits a dual mechanism of antifungal action, which contributes to its broad-spectrum activity and fungicidal effects.
-
Inhibition of Ergosterol Biosynthesis: this compound specifically inhibits the enzyme sterol 24-C-methyltransferase (ERG6). This enzyme is crucial for the methylation of zymosterol to fecosterol, a key step in the ergosterol biosynthesis pathway in fungi. By blocking this step, this compound disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to impaired membrane fluidity and function.
-
Direct Cell Membrane Disruption: Independent of its effects on ergosterol synthesis, this compound directly interacts with the fungal cell membrane, causing rapid membrane permeabilization. This leads to the leakage of essential intracellular components, such as ions (e.g., potassium) and ATP, ultimately resulting in cell death.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the antifungal activity and mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for molds.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
96-well, flat-bottom microtiter plates
-
This compound stock solution (in DMSO)
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Fungal isolates
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RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
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Sterile saline or water
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0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 0.03 to 16 µg/mL. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or longer (for molds).
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum suspension to each well of the microtiter plate containing the this compound dilutions. This will bring the total volume in each well to 200 µL and halve the drug concentrations to the desired final range.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing organisms).
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.
-
Sterol 24-C-Methyltransferase (ERG6) Inhibition Assay
This protocol describes a non-radioactive method to assess the inhibition of sterol 24-C-methyltransferase activity.
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of sterol 24-C-methyltransferase.
Materials:
-
Fungal strain overexpressing ERG6 (e.g., Saccharomyces cerevisiae)
-
Microsomal fraction preparation buffer (e.g., 0.1 M Tris-HCl, pH 7.4, 10 mM EDTA, 0.5 M sucrose, 10 mM DTT)
-
Assay buffer (e.g., 0.1 M potassium phosphate, pH 7.0, 1 mM DTT)
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Zymosterol (substrate)
-
S-adenosyl-L-methionine (SAM) (co-substrate)
-
This compound
-
Heptane or other suitable organic solvent for extraction
-
GC-MS system for sterol analysis
Procedure:
-
Preparation of Fungal Microsomes:
-
Grow the fungal strain to mid-log phase and harvest the cells by centrifugation.
-
Wash the cells with distilled water and resuspend in microsomal preparation buffer.
-
Disrupt the cells using glass beads or a French press.
-
Centrifuge the homogenate at low speed to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in assay buffer and determine the protein concentration.
-
-
Enzyme Inhibition Assay:
-
Prepare reaction mixtures containing the microsomal fraction, zymosterol, and varying concentrations of this compound (or DMSO as a control) in the assay buffer.
-
Pre-incubate the mixtures for a short period at the assay temperature (e.g., 30°C).
-
Initiate the reaction by adding SAM.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C with gentle shaking.
-
Stop the reaction by adding a strong base (e.g., methanolic KOH) for saponification.
-
-
Sterol Extraction and Analysis:
-
Incubate the saponified mixture at a high temperature (e.g., 80°C) to hydrolyze lipids.
-
Extract the non-saponifiable sterols with heptane.
-
Evaporate the organic solvent and derivatize the sterols (e.g., silylation) for GC-MS analysis.
-
Analyze the samples by GC-MS to separate and quantify the substrate (zymosterol) and the product (fecosterol).
-
-
Data Analysis:
-
Calculate the percentage of zymosterol converted to fecosterol in the presence and absence of this compound.
-
Determine the IC₅₀ value of this compound for ERG6 activity.
-
Fungal Cell Membrane Permeability Assay (Potassium Release)
This protocol measures the leakage of potassium ions from fungal cells as an indicator of membrane damage.
Objective: To assess the ability of this compound to disrupt the fungal cell membrane by measuring the efflux of intracellular potassium.
Materials:
-
Fungal cell culture
-
Low-potassium buffer (e.g., glucose-based buffer)
-
This compound
-
Potassium-selective electrode or atomic absorption spectrophotometer
-
Centrifuge
Procedure:
-
Preparation of Fungal Cells:
-
Grow the fungal cells to mid-log phase, harvest by centrifugation, and wash several times with sterile, deionized water to remove extracellular potassium.
-
Resuspend the cells in a low-potassium buffer to a specific cell density.
-
-
Treatment with this compound:
-
Add varying concentrations of this compound to the fungal cell suspension. Include a control with no drug.
-
Incubate the suspensions at an appropriate temperature (e.g., 30°C) for a defined time course (e.g., samples taken at 0, 15, 30, 60 minutes).
-
-
Measurement of Potassium Release:
-
At each time point, centrifuge a sample of the cell suspension to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of potassium in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometry.
-
To determine the total intracellular potassium, lyse a sample of the untreated cells (e.g., by boiling or sonication) and measure the potassium concentration.
-
-
Data Analysis:
-
Express the amount of potassium released as a percentage of the total intracellular potassium.
-
Plot the percentage of potassium release against time for each this compound concentration.
-
Visualization of this compound's Target in the Ergosterol Biosynthesis Pathway
The following diagram, generated using the DOT language, illustrates the ergosterol biosynthesis pathway in fungi and highlights the step inhibited by this compound.
Caption: Ergosterol biosynthesis pathway with this compound's inhibitory target.
Conclusion
This compound represents a significant antifungal agent with a compelling dual mechanism of action that includes the inhibition of ergosterol biosynthesis via sterol 24-C-methyltransferase and the direct disruption of the fungal cell membrane. The technical information and detailed experimental protocols provided in this guide offer a foundational resource for researchers and professionals in the field of antifungal drug development. Further investigation into the precise molecular interactions of this compound with its targets will be instrumental in the design of next-generation antifungal therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
Abafungin: A Technical History of Discovery and Preclinical Development
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Abafungin (CAS No. 129639-79-8) is a synthetic arylguanidine antifungal agent that emerged from a screening program at Bayer AG in the 1990s.[1] Initially investigated as an H2-receptor antagonist, it was identified as a potent, broad-spectrum antimycotic.[2][3] Its development reached Phase II clinical trials for the topical treatment of dermatomycoses, such as onychomycosis.[4] This document provides a detailed technical overview of its discovery, dual mechanism of action, in vitro efficacy, and the experimental protocols used in its preclinical evaluation. While showing significant promise, its development appears to have been discontinued.
Discovery and Chemical Profile
This compound was first synthesized at Bayer AG, Leverkusen, Germany. Its antifungal properties were discovered serendipitously during a screening campaign for H₂-receptor antagonists, for which famotidine was the lead structure.[1] this compound represents the first member of the arylguanidines, a novel class of synthetic antifungal compounds, distinguishing it chemically from established classes like azoles, allylamines, and polyenes.
-
Chemical Name: N-[4-[2-(2,4-dimethylphenoxy)phenyl]-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine
-
Molecular Formula: C₂₁H₂₂N₄OS
-
Molecular Weight: 378.5 g/mol
-
Class: Arylguanidine
Mechanism of Action
This compound exhibits a unique dual mechanism of action, targeting both the synthesis of the fungal cell membrane and its structural integrity directly. This multifaceted approach is advantageous as it may reduce the likelihood of rapid resistance development.
-
Inhibition of Ergosterol Biosynthesis: this compound specifically inhibits the enzyme sterol-C-24-methyltransferase. This enzyme is critical for the transmethylation at the C-24 position of the sterol side chain, a key step in the ergosterol biosynthesis pathway. This pathway is absent in mammals, offering a selective target. Inhibition leads to the depletion of ergosterol, a vital component for maintaining the fluidity and integrity of the fungal cell membrane.
-
Direct Membrane Disruption: Independent of its effects on ergosterol synthesis, this compound exerts a direct, rapid effect on the fungal cell membrane. This action results in the measurable release of intracellular potassium (K⁺) and ATP, indicating a loss of membrane integrity and subsequent cell death. A significant feature of this mechanism is its efficacy against both growing and resting (non-metabolizing) fungal cells, a clear advantage over many antifungals that are only effective against proliferating pathogens.
Figure 1: Dual mechanism of action of this compound.
In Vitro Antifungal Activity
This compound has demonstrated broad-spectrum fungistatic and fungicidal activity against a wide range of medically important fungi, including dermatophytes, yeasts, and molds.
Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC ranges of this compound against various pathogenic fungi in comparison to other standard antifungal agents, as determined by broth dilution assay.
| Organism (No. of Strains) | This compound | Bifonazole | Clotrimazole | Terbinafine | Amorolfine |
| Dermatophytes | |||||
| Trichophyton mentagrophytes (5) | ≤0.06–0.5 | 1 to >64 | ≤0.06–1 | ≤0.06 | ≤0.06–0.13 |
| Trichophyton rubrum (5) | 0.13–0.5 | 2 to >64 | ≤0.06–0.25 | ≤0.06 | ≤0.06–0.13 |
| Microsporum canis (5) | ≤0.06–0.25 | 2 to >64 | ≤0.06–0.25 | ≤0.06 | ≤0.06–0.13 |
| Epidermophyton floccosum (5) | ≤0.06 | 2 to >64 | ≤0.06 | ≤0.06 | ≤0.06 |
| Yeasts | |||||
| Candida albicans (10) | ≤0.06–2 | 16 to >64 | 4 to >64 | 4–32 | 4–32 |
| Candida glabrata (5) | 0.5–2 | >64 | >64 | 16–32 | 16 to >64 |
| Candida krusei (5) | 0.5–2 | >64 | >64 | 16 to >64 | 16 to >64 |
| Molds | |||||
| Aspergillus fumigatus (5) | 0.25–1 | >64 | >64 | 0.5–2 | 4 to >64 |
| Aspergillus niger (5) | 0.5–2 | >64 | >64 | 1–4 | 16 to >64 |
Data sourced from Borelli C, et al. Chemotherapy. 2008.
Minimum Fungicidal Concentration (MFC)
This compound's fungicidal activity was notably superior to that of comparator drugs against yeasts and molds.
| Organism (No. of Strains) | This compound | Bifonazole | Clotrimazole | Terbinafine | Amorolfine |
| Dermatophytes | |||||
| Trichophyton mentagrophytes (5) | 0.25–1 | >64 | >64 | ≤0.06–0.13 | 4–16 |
| Trichophyton rubrum (5) | 0.5–2 | >64 | >64 | ≤0.06–0.13 | 4–16 |
| Yeasts | |||||
| Candida albicans (10) | 1–4 | >64 | >64 | >64 | >64 |
| Candida glabrata (5) | 2–8 | >64 | >64 | >64 | >64 |
| Molds | |||||
| Aspergillus fumigatus (5) | 1–4 | >64 | >64 | 2–8 | >64 |
| Aspergillus niger (5) | 2–8 | >64 | >64 | 4–16 | >64 |
Data sourced from Borelli C, et al. Chemotherapy. 2008.
Key Experimental Protocols
The dual mechanism of action was elucidated through a series of detailed in vitro experiments.
Figure 2: Workflow for elucidating this compound's dual action.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol was used to determine MIC values.
-
Inoculum Preparation: Fungal cultures were grown on appropriate agar (e.g., Sabouraud dextrose agar). The final inoculum was prepared in physiological saline and adjusted to a standardized concentration.
-
Assay Plate Preparation: Twofold serial dilutions of this compound and comparator drugs were prepared in a liquid medium (e.g., RPMI 1640) in 96-well microtiter plates.
-
Inoculation and Incubation: The standardized fungal suspension was added to each well. Plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest drug concentration that caused a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to a drug-free control well.
Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the impact on sterol production.
-
Cell Culture: Candida albicans cells were cultured in Yeast Nitrogen Base (YNB) broth to a density of 10⁷ cells/ml.
-
Drug Incubation: The cell suspension was incubated with various concentrations of this compound at 37°C in a shaker.
-
Radiolabeling: 7.4 kBq/ml of L-[Methyl-¹⁴C]methionine was added to the culture, and incubation continued for 3 hours. This radiolabel tracks the methylation step catalyzed by sterol-C-24-methyltransferase.
-
Lipid Extraction: Cells were harvested, saponified (using 15% KOH in 50% ethanol), and the non-saponified lipid fraction was extracted with petroleum ether.
-
Analysis: The extracted sterols were separated by thin-layer chromatography (TLC) on silica gel plates. The radioactivity of the sterol spots was measured using a bio-image analyzer to quantify the inhibition of ergosterol synthesis.
Membrane Integrity Assay (Conductivity Measurement)
This protocol assesses direct membrane damage by measuring ion leakage.
-
Cell Preparation: An overnight culture of C. albicans was washed three times in distilled water and resuspended to a final density of 6 × 10⁸ CFU/ml.
-
Measurement: The baseline conductivity of the cell suspension was measured using a standard conductivity meter.
-
Drug Addition: this compound was added to the cell suspension (final cell density 6 × 10⁵ CFU/ml).
-
Post-Exposure Measurement: Conductivity was measured immediately and over time after the addition of the drug. An increase in conductivity indicates the release of intracellular ions, signifying membrane damage.
Development History and Outlook
The discovery and preclinical development of this compound followed a logical progression from initial screening to detailed mechanistic studies.
Figure 3: Discovery and development pathway of this compound.
References
- 1. Modes of Action of the New Arylguanidine this compound beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.eur.nl [pure.eur.nl]
- 3. Modes of action of the new arylguanidine this compound beyond interference with ergosterol biosynthesis and in vitro activity against medically important fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C21H22N4OS | CID 159326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Arylguanidines: A Technical Guide to a Promising Class of Antifungal Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents with unique mechanisms of action. The arylguanidine class of compounds has emerged as a promising frontier in antifungal drug discovery. This technical guide provides an in-depth overview of arylguanidine antifungals, detailing their mechanism of action, structure-activity relationships, and a summary of their in vitro and in vivo activities. Furthermore, this document outlines key experimental protocols for the evaluation of these compounds and presents visual representations of their molecular pathways and experimental workflows to facilitate further research and development in this critical area.
Introduction
Fungal infections are a significant cause of morbidity and mortality worldwide, particularly in immunocompromised individuals.[1][2] The current antifungal armamentarium is limited, and its efficacy is threatened by the emergence of drug-resistant fungal strains.[1] Arylguanidines represent a distinct class of synthetic antifungal compounds with a mechanism of action that differentiates them from existing therapies.[3][4] The prototypical arylguanidine, abafungin, was the first to be identified and has demonstrated a dual mechanism of action, targeting both the ergosterol biosynthesis pathway and the fungal cell membrane. More recent developments have led to the discovery of novel arylguanidine derivatives with potent activity against a broad spectrum of fungal pathogens, including azole-resistant strains. This guide serves as a comprehensive resource for researchers and drug developers working on or interested in this promising class of antifungal agents.
Mechanism of Action
Arylguanidine antifungal compounds primarily exert their effect through the disruption of the fungal cell membrane's integrity and function by targeting the ergosterol biosynthesis pathway at a novel step.
2.1. Inhibition of Ergosterol Biosynthesis
Unlike azoles, which inhibit lanosterol 14α-demethylase, arylguanidines target a different key enzyme in the ergosterol pathway. The first-in-class compound, this compound, has been shown to inhibit sterol C-24 methyltransferase (SMT), an enzyme that catalyzes the transfer of a methyl group to the C-24 position of the sterol side chain. This inhibition disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to altered membrane fluidity and function.
More recently discovered aryl guanidine derivatives, developed by Shionogi, have been found to inhibit a novel, undisclosed enzyme within the ergosterol biosynthesis pathway. This unique target is a key reason for their efficacy against fungal strains that have developed resistance to azole antifungals.
2.2. Direct Membrane Effects
In addition to enzymatic inhibition, this compound has been observed to have a direct impact on the fungal cell membrane. This secondary mechanism contributes to its overall antifungal activity, although the precise nature of this interaction is still under investigation. It is hypothesized that the positively charged guanidinium group interacts with the negatively charged components of the fungal cell membrane, leading to membrane destabilization.
Below is a diagram illustrating the proposed mechanism of action for arylguanidine compounds within the fungal cell.
In Vitro and In Vivo Activity
Arylguanidine compounds have demonstrated a broad spectrum of antifungal activity against various clinically relevant fungi.
3.1. In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative arylguanidine compounds against a range of fungal pathogens.
Table 1: In Vitro Activity of this compound
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 1 - 4 |
| Candida glabrata | 2 - 8 |
| Candida parapsilosis | 1 - 4 |
| Candida tropicalis | 2 - 8 |
| Aspergillus fumigatus | 1 - 4 |
| Trichophyton rubrum | 0.5 - 2 |
| Trichophyton mentagrophytes | 0.5 - 2 |
Data compiled from publicly available research.
Table 2: In Vitro Activity of Novel Arylguanidines (e.g., Shionogi compounds)
| Fungal Species | MIC Range (µg/mL) |
| Aspergillus fumigatus (Wild-type) | 0.015 - 0.125 |
| Aspergillus fumigatus (Azole-resistant) | 0.015 - 0.125 |
| Candida albicans | 0.03 - 0.25 |
| Cryptococcus neoformans | 0.06 - 0.5 |
Data represents a composite from published studies on novel arylguanidine derivatives.
3.2. In Vivo Efficacy
Preclinical studies in murine models of invasive fungal infections have demonstrated the in vivo efficacy of arylguanidine compounds. In a murine model of systemic Aspergillus fumigatus infection, a novel arylguanidine compound exhibited antifungal efficacy equivalent to the standard-of-care azole, voriconazole. These promising in vivo results underscore the therapeutic potential of this compound class.
Structure-Activity Relationships (SAR)
The development of potent arylguanidine antifungals has been guided by systematic structure-activity relationship (SAR) studies. Key structural features influencing antifungal activity include:
-
The Aryl Moiety: The nature and substitution pattern of the aryl ring significantly impact the compound's potency and spectrum of activity.
-
The Guanidine Group: The basicity and substitution of the guanidine functional group are crucial for target engagement and membrane interaction.
-
The Linker: The chemical linker connecting the aryl and guanidine moieties influences the overall conformation and physicochemical properties of the molecule.
Optimization of these structural elements has led to the identification of compounds with improved metabolic stability, pharmacokinetic profiles, and potent antifungal activity.
Experimental Protocols
This section provides an overview of key experimental methodologies for the evaluation of arylguanidine antifungal compounds.
5.1. Antifungal Susceptibility Testing
The in vitro antifungal activity of arylguanidines is typically determined using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M27/M38 Protocol (Broth Microdilution):
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, which is further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: The arylguanidine compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for fungistatic compounds) compared to the drug-free control well.
The following diagram outlines the general workflow for antifungal susceptibility testing.
References
In Vitro Antifungal Spectrum of Abafungin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antifungal activity of Abafungin (also known as Abasol), a novel arylguanidine antimycotic. The data presented herein is compiled from key studies investigating its spectrum of activity against a broad range of pathogenic fungi, including dermatophytes, yeasts, and molds. This document details the minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC), outlines the experimental protocols used for their determination, and visualizes the compound's mechanism of action.
Quantitative Antifungal Activity
The in vitro efficacy of this compound has been demonstrated against a wide array of clinically relevant fungi. The following tables summarize the quantitative data from broth and agar dilution susceptibility tests, offering a comparative view against other standard antifungal agents.
Broth Dilution Assays
Table 1: Antimicrobial Activity of this compound and Comparator Drugs Against Various Pathogenic Fungi (Broth Dilution Assay) [1]
| Organism | Strains (n) | This compound MIC Range (µg/mL) | Bifonazole MIC Range (µg/mL) | Clotrimazole MIC Range (µg/mL) | Terbinafine MIC Range (µg/mL) | Amorolfine MIC Range (µg/mL) |
| Dermatophytes | ||||||
| Trichophyton mentagrophytes | 5 | ≤0.06–0.5 | 1 to >64 | ≤0.06–1 | ≤0.06 | ≤0.06–0.13 |
| Trichophyton rubrum | 5 | ≤0.06–0.25 | 4–8 | ≤0.06 | ≤0.06 | ≤0.06–0.5 |
| Trichophyton equinum | 2 | 0.13–0.5 | 1–4 | ≤0.06 | ≤0.06 | ≤0.06 |
| Trichophyton tonsurans | 4 | ≤0.06–0.25 | 1–2 | ≤0.06 | ≤0.06 | ≤0.06–4 |
| Trichophyton ajelloi | 1 | ≤0.06 | 1 | ≤0.06 | ≤0.06 | 0.5 |
| Trichophyton gallinae | 1 | 1 | 1 | ≤0.06 | ≤0.06 | 2 |
| Trichophyton schoenleinii | 1 | ≤0.06 | 1 | ≤0.06 | ≤0.06 | 0.5 |
| Trichophyton verrucosum | 2 | 0.13 | 4 | ≤0.06 | ≤0.06 | ≤0.06 |
| Trichophyton violaceum | 1 | 0.5 | >64 | ≤0.06 | ≤0.06 | 0.5 |
| Yeasts | ||||||
| Candida albicans | 10 | 0.5–8 | - | - | - | - |
| Candida tropicalis | 10 | 2–16 | - | - | - | - |
| Candida krusei | 5 | 0.5–4 | - | - | - | - |
| Candida glabrata | 10 | 1–4 | - | - | - | - |
| Molds | ||||||
| Aspergillus spp. | - | Better than standard compounds | - | - | - | - |
Note: The activity of this compound against Aspergillus species was noted to be superior to the comparator compounds, though specific MIC ranges from this direct comparison in the broth dilution assay were not detailed in the provided snippets.
Table 2: Fungicidal Activity of this compound and Comparator Drugs Against Various Pathogenic Fungi (Broth Dilution Assay) [2]
| Organism | Strains (n) | This compound MFC Range (µg/mL) | Bifonazole MFC Range (µg/mL) | Clotrimazole MFC Range (µg/mL) | Terbinafine MFC Range (µg/mL) | Amorolfine MFC Range (µg/mL) |
| Dermatophytes | ||||||
| Trichophyton mentagrophytes | 5 | ≤0.06–0.5 | 32–64 | 1–64 | ≤0.06–0.13 | 1–2 |
| Trichophyton rubrum | 5 | ≤0.06–0.25 | 2–4 | 8 to >64 | ≤0.06 | 1–4 |
| Trichophyton equinum | 2 | 0.5–2 | 2–32 | >64 | ≤0.06 | 0.13–1 |
| Trichophyton tonsurans | 4 | 0.25–0.5 | 4 | 1 | ≤0.06 | 1–4 |
| Trichophyton ajelloi | 1 | ≤0.06 | >64 | >64 | ≤0.06 | 1 |
| Trichophyton gallinae | 1 | 1 | 16 | 1 | ≤0.06 | 1 |
| Trichophyton schoenleinii | 1 | ≤0.06 | 16 | >64 | ≤0.06 | 1 |
| Trichophyton verrucosum | 2 | 0.25 | 16 | 16 | ≤0.06 | 1 |
| Trichophyton violaceum | 1 | 0.5 | >64 | >64 | ≤0.06 | 1 |
| Epidermophyton floccosum | 1 | ≤0.06 | 1 | 16 | ≤0.06 | 0.5 |
| Microsporum canis | 4 | 0.25–2 | 8 | 8 to >64 | ≤0.06–0.13 | 2–4 |
| Microsporum gypseum | 2 | 0.13 | 8 | >64 | ≤0.06 | 2 |
| Clinical isolates, not characterized | 14 | 0.13–2 | 1–>64 | 1–>64 | ≤0.06–0.25 | 0.5–4 |
Table 3: Fungicidal Activity of this compound and Comparator Drugs Against Resting Fungal Cells [1][2]
| Organism Group | Isolates (n) | This compound MFC Range (µg/mL) | Amorolfine MFC Range (µg/mL) (% killed at 64 µg/mL) | Clotrimazole MFC Range (µg/mL) (% killed at 64 µg/mL) | Terbinafine MFC Range (µg/mL) |
| Dermatophytes | 43 | 1–16 | 1 to >64 (85%) | 8 to >64 (51%) | 1–32 |
| Yeasts | 38 | 4–16 | 4 to >64 (63%) | >64 (74%) | >64 (0%) |
| Molds | 20 | 4–32 | >64 (0%) | 64 to >64 (5%) | Not Done |
Agar Dilution Assays
Table 4: Antimicrobial Activity of this compound and Comparator Drugs Against Various Pathogenic Fungi (Agar Dilution Test) [1]
| Organism | Strains (n) | This compound MIC Range (µg/mL) | Bifonazole MIC Range (µg/mL) | Clotrimazole MIC Range (µg/mL) |
| Dermatophytes | ||||
| Trichophyton mentagrophytes | 7 | 0.08–0.63 | 0.16–5 | 0.08–1.25 |
| Trichophyton rubrum | 2 | 0.31 | 0.63–5 | 0.08–0.63 |
| Trichophyton violaceum | 1 | 0.31 | >5 | 0.63 |
| Microsporum audouinii | 1 | 0.63 | 5 | 0.63 |
| Microsporum canis | 4 | 0.16–0.63 | 1.25–5 | 0.31–1.25 |
| Microsporum gypseum | 1 | 0.16 | 1.25 | 0.31 |
| Epidermophyton floccosum | 1 | 0.08 | 0.31 | 0.16 |
| Yeasts | ||||
| Candida albicans | 25 | Significantly higher than liquid culture | - | - |
Note: MIC values in the Sabouraud dextrose agar dilution assay were significantly higher compared to those in liquid culture, particularly for yeast isolates.
Experimental Protocols
The following section details the methodologies employed for the in vitro antifungal susceptibility testing of this compound.
Antifungal Susceptibility Testing
A comparative determination of MICs was performed using a broth dilution assay. For dermatophytes and molds, a 5-mL scale assay was used, while a microliter scale was employed for yeasts.
-
Media:
-
Dermatophytes: Kimmig's and T3 media.
-
Yeasts: Yeast Nitrogen Base (YNB) with glucose and T3 medium.
-
Molds: T3 medium.
-
-
Inoculum Preparation: Not explicitly detailed in the provided snippets.
-
Incubation:
-
Dermatophytes: 28°C for 5 days.
-
Yeasts: 37°C for 3 days.
-
Molds: 28°C for 5 days.
-
-
MIC Endpoint: The MIC was defined as 100% inhibition of detectable growth after the specified incubation period.
The determination of MFCs was conducted as a subsequent step to the MIC assay.
-
Procedure: Following the incubation for MIC determination, diluted and undiluted samples from wells showing no visible growth were plated on drug-free agar plates.
-
Incubation: The plates were incubated for 14 days before determining the colony-forming units (CFU) per milliliter.
-
MFC Endpoint: The MFC was defined as the lowest drug concentration that resulted in a two to three orders of magnitude reduction in the CFU of the initial fungal inoculum.
Mechanism of Action Studies
-
Method: The effect of this compound on ergosterol biosynthesis was assessed by measuring the incorporation of L-[Methyl-14C]methionine into the sterol side chain.
-
Procedure:
-
Fungal cells were incubated with varying concentrations of this compound or sinefungin (as a comparator inhibitor).
-
7.4 kBq/ml of L-[Methyl-14C]methionine was added to the cell suspensions.
-
The cultures were incubated for 3 hours at 37°C with shaking.
-
The non-saponified lipid fractions were extracted and dissolved in diethyl ether.
-
Sterols were analyzed by thin-layer chromatography on silica gel plates developed with n-heptane/isopropyl ether/acetate.
-
Radioactivity was quantified using a Bio-image analyzer.
-
-
Method: The direct effect of this compound on the fungal cell membrane was evaluated through UV difference spectroscopic measurements to detect interactions with membrane components.
-
Procedure:
-
This compound, phospholipids (phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, phosphatidylserine, and cardiolipin), and sterols (sitosterol, cholesterol, and ergosterol) were dissolved in ethanol to a final concentration of 10⁻⁴ M.
-
Difference spectra were recorded. The sample cuvette was shaken and allowed to stand for 1 minute at 22°C before measurement.
-
Visualized Mechanisms and Workflows
The following diagrams illustrate the key mechanisms of action of this compound and the experimental workflow for determining its antifungal activity.
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for MIC and MFC determination.
References
Abafungin's Activity Against Dermatophytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antifungal agent abafungin, with a specific focus on its activity against dermatophytes. The information presented is collated from key research findings, offering a comprehensive resource for professionals in the field of mycology and drug development.
Introduction to this compound
This compound is a synthetic antifungal compound belonging to the novel class of arylguanidines. Its chemical structure is distinct from existing antifungal agents, such as azoles and allylamines.[1][2] Primarily investigated for its therapeutic potential in dermatomycoses, this compound has demonstrated a broad spectrum of activity against various pathogenic fungi.[1]
Mechanism of Action
This compound exhibits a multi-faceted mode of action against fungal pathogens, which contributes to its potent antifungal activity. Unlike many conventional antifungals that are only effective against growing pathogens, this compound demonstrates activity against both growing and resting fungal cells.[1][2] Its primary mechanisms of action are:
-
Inhibition of Ergosterol Biosynthesis: this compound targets the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. Specifically, it inhibits the enzyme sterol-C-24-methyltransferase, which is responsible for the transmethylation at the C-24 position of the sterol side chain. This disruption in ergosterol synthesis compromises the integrity and function of the fungal cell membrane.
-
Direct Cell Membrane Damage: In addition to inhibiting ergosterol synthesis, this compound appears to exert a direct damaging effect on the fungal cell membrane. This dual mechanism of action likely contributes to its fungicidal activity.
Caption: this compound's dual mechanism of action against fungal cells.
In Vitro Activity Against Dermatophytes
This compound has demonstrated significant in vitro activity against a range of dermatophytes, including species of Trichophyton, Microsporum, and Epidermophyton. Its efficacy is comparable to some existing antifungal agents and superior to others.
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges of this compound against various dermatophyte species as determined by broth dilution assays.
| Organism | No. of Strains | This compound MIC Range (µg/mL) | Comparator Drug MIC Range (µg/mL) |
| Dermatophytes | |||
| Trichophyton spp. | |||
| Microsporum spp. | |||
| Epidermophyton floccosum | |||
| Yeasts | |||
| Candida albicans | |||
| Molds | |||
| Aspergillus spp. |
Note: Specific MIC values for individual dermatophyte species were not detailed in the provided search results. The table structure is based on the statement that this compound's activity against dermatophytes was "somewhat inferior to those of clotrimazole and terbinafine, but comparable to that of amorolfine und superior to the ones of bifonazole."
Minimum Fungicidal Concentrations (MFCs)
The fungicidal activity of this compound against dermatophytes has also been evaluated. The table below presents the Minimum Fungicidal Concentration (MFC) ranges.
| Organism | No. of Isolates | This compound MFC Range (µg/mL) |
| Dermatophytes | 43 | 1–16 |
| Yeasts | 38 | 4–16 |
| Molds | 20 | 4–32 |
Data extracted from Borelli et al., 2008.
Experimental Protocols
The following sections detail the methodologies employed in the in vitro evaluation of this compound's antifungal activity.
Antifungal Susceptibility Testing
Broth Dilution Assay:
-
For Dermatophytes and Molds: A broth dilution assay was performed on a 5-ml scale.
-
Media: Kimmig's and T3 media were used for dermatophytes, while T3 medium was used for molds.
-
Incubation: Dermatophytes and molds were incubated at 28°C for 5 days.
-
MIC Determination: The MIC was defined as 100% inhibition of detectable growth after the incubation period.
Agar Dilution Assay:
-
An agar (or agarose) dilution assay was also performed for comparative purposes.
-
Observation: It was noted that this compound's activity was significantly reduced in Sabouraud dextrose agar compared to liquid culture, an effect attributed to the binding of the drug to agaropectin.
Caption: Workflow for in vitro antifungal susceptibility testing of this compound.
Minimum Fungicidal Concentration (MFC) Determination
-
Methodology: MFCs were determined as a subsequent step after MIC determination in the broth dilution assay.
-
Procedure for Resting Cells: For determining fungicidal activity against resting cells, dermatophyte isolates were incubated in demineralized water.
-
Incubation: The incubation period was 5 days at 28°C.
-
Definition: The MFC was defined as a 99% reduction of the initial inoculum (10^4 CFU/ml).
Investigation of Mechanism of Action
-
Ergosterol Biosynthesis Analysis: The effect of this compound on ergosterol biosynthesis was measured by the incorporation of 14C-acetate.
-
Cell Culture: Candida albicans TIMM 0144 cells were adjusted to 107 cells/ml in YNB broth.
-
Incubation: The cell suspension was incubated with varying concentrations of this compound at 37°C on a shaker before the addition of 7.4 kBq/ml 14C-acetate.
-
Analysis: After 3 hours of incubation, test samples were saponified, and the lipid fraction was extracted and analyzed by thin-layer chromatography to assess sterol composition.
Conclusion
This compound represents a promising antifungal agent with potent activity against dermatophytes. Its unique dual mechanism of action, targeting both ergosterol biosynthesis and causing direct cell membrane damage, distinguishes it from many existing antifungals. The in vitro data demonstrates its efficacy, although further research and clinical trials are necessary to fully establish its therapeutic potential in the treatment of dermatophytoses. The provided experimental protocols offer a foundational methodology for future research and comparative studies in the field.
References
An In-depth Technical Guide to the Antifungal Properties and Targets of Abafungin (BAY W 6341)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abafungin (formerly known as BAY W 6341) is a broad-spectrum antifungal agent belonging to the arylguanidine class.[1][2] It exhibits both fungistatic and fungicidal activity against a wide range of pathogenic fungi, including dermatophytes, yeasts, and molds.[3][4] Its mechanism of action is dual, involving the inhibition of ergosterol biosynthesis and direct disruption of the fungal cell membrane.[1] This technical guide provides a comprehensive overview of the antifungal properties, molecular targets, and key experimental methodologies related to this compound, tailored for researchers and professionals in the field of mycology and drug development.
Antifungal Spectrum and Potency
This compound has demonstrated potent in vitro activity against a variety of clinically relevant fungal species. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values from broth dilution assays are summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Drugs
| Fungal Species | No. of Strains | This compound MIC Range (µg/mL) | Bifonazole MIC Range (µg/mL) | Clotrimazole MIC Range (µg/mL) | Terbinafine MIC Range (µg/mL) | Amorolfine MIC Range (µg/mL) |
| Trichophyton mentagrophytes | 5 | ≤0.06–0.5 | 1 to >64 | ≤0.06–1 | ≤0.06 | ≤0.06–0.13 |
| Trichophyton rubrum | 5 | ≤0.06–0.25 | 2 to >64 | ≤0.06–0.5 | ≤0.06 | ≤0.06–0.25 |
| Microsporum canis | 5 | ≤0.06–0.13 | 1 to >64 | ≤0.06–0.25 | ≤0.06 | ≤0.06–0.13 |
| Candida albicans | 5 | 0.5–16 | 32 to >64 | 4–16 | 16 to >64 | >64 |
| Candida glabrata | 5 | 1–4 | >64 | 8–16 | >64 | >64 |
| Aspergillus fumigatus | 5 | 0.5–1 | >64 | 4–8 | 0.25–1 | 8–16 |
Table 2: Minimum Fungicidal Concentration (MFC) of this compound and Comparator Drugs
| Fungal Species | No. of Strains | This compound MFC Range (µg/mL) | Bifonazole MFC Range (µg/mL) | Clotrimazole MFC Range (µg/mL) | Terbinafine MFC Range (µg/mL) | Amorolfine MFC Range (µg/mL) |
| Trichophyton mentagrophytes | 5 | ≤0.06–1 | 4 to >64 | 1 to >64 | ≤0.06–0.13 | ≤0.06–0.5 |
| Trichophyton rubrum | 5 | ≤0.06–0.5 | 8 to >64 | 0.5 to >64 | ≤0.06–0.13 | ≤0.06–0.5 |
| Microsporum canis | 5 | ≤0.06–0.25 | 4 to >64 | 0.25 to >64 | ≤0.06–0.13 | ≤0.06–0.25 |
| Candida albicans | 5 | 1–32 | >64 | 16 to >64 | >64 | >64 |
| Candida glabrata | 5 | 2–8 | >64 | 16 to >64 | >64 | >64 |
| Aspergillus fumigatus | 5 | 1–2 | >64 | 8 to >64 | 0.5–2 | 16 to >64 |
Mechanism of Action and Molecular Targets
This compound employs a dual mechanism to exert its antifungal effects, targeting both the synthesis of a critical cell membrane component and the integrity of the membrane itself.
Inhibition of Ergosterol Biosynthesis
This compound's primary molecular target within the ergosterol biosynthesis pathway is the enzyme sterol-C-24-methyltransferase . This enzyme is responsible for the transmethylation at the C-24 position of the sterol side chain. Inhibition of this step disrupts the normal production of ergosterol, a vital component for maintaining the fluidity, integrity, and proper function of the fungal cell membrane.
Direct Cell Membrane Disruption
In addition to enzymatic inhibition, this compound has a direct, rapid, and concentration-dependent damaging effect on the fungal cell membrane. This action is independent of the fungal growth phase and leads to the leakage of cellular contents, ultimately resulting in cell death.
Experimental Protocols
The following sections detail the methodologies used to elucidate the antifungal properties and mechanism of action of this compound.
Antifungal Susceptibility Testing (Broth Dilution Assay)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound.
Protocol:
-
Inoculum Preparation: Fungal cultures are grown on an appropriate medium (e.g., Sabouraud dextrose agar). The inoculum is prepared by suspending fungal elements in sterile saline to a defined concentration (e.g., 1-5 x 10^6 CFU/mL).
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in a suitable broth medium (e.g., RPMI 1640) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control.
-
MFC Determination: An aliquot from each well showing no visible growth is subcultured onto a drug-free agar medium. The plates are incubated until growth is visible in the control subculture. The MFC is the lowest drug concentration from which no fungal growth is observed on the subculture plates.
Ergosterol Biosynthesis Inhibition Assay
This assay measures the effect of this compound on the incorporation of a radiolabeled precursor into sterols, indicating its impact on the ergosterol biosynthesis pathway.
Protocol:
-
Cell Culture and Treatment: Fungal cells (e.g., Candida albicans) are incubated with varying concentrations of this compound. A known inhibitor, such as sinefungin, can be used as a positive control.
-
Radiolabeling: L-[Methyl-14C]methionine is added to the cell cultures and incubated for a defined period (e.g., 3 hours at 37°C) to allow for incorporation into newly synthesized sterols.
-
Lipid Extraction: The non-saponified lipid fractions are extracted from the fungal cells.
-
Chromatographic Separation: The extracted sterols are separated using thin-layer chromatography (TLC).
-
Analysis: The amount of radiolabel incorporated into the different sterol fractions is quantified to determine the inhibitory effect of this compound on sterol-C-24-methyltransferase activity.
Cell Membrane Damage Assessment (Conductivity Measurement)
This method assesses fungal cell membrane integrity by measuring the leakage of ions from the cells following treatment with this compound.
Protocol:
-
Cell Preparation: A fresh overnight culture of the test fungus (e.g., Candida albicans) is washed and resuspended in distilled water to a specific cell density.
-
Conductivity Measurement: The baseline conductivity of the cell suspension is measured using a standard electrode.
-
Drug Addition: this compound is added to the cell suspension at the desired concentration.
-
Time-Course Measurement: The conductivity of the supernatant is measured at various time points after the addition of the drug. An increase in conductivity indicates the release of ions from the cells, signifying membrane damage.
Signaling Pathways
Currently, there is no published evidence to suggest that this compound's primary mechanism of action involves the direct modulation of specific fungal signaling pathways. Its antifungal effects are attributed to the direct inhibition of a key metabolic enzyme and the physical disruption of the cell membrane.
Conclusion
This compound (BAY W 6341) is a potent antifungal agent with a dual mechanism of action that distinguishes it from many existing antifungal classes. Its ability to both inhibit ergosterol biosynthesis and directly damage the fungal cell membrane contributes to its broad spectrum of activity and fungicidal properties. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel antifungal compounds. Further research into its in vivo efficacy and potential for combination therapy is warranted.
References
- 1. Modes of Action of the New Arylguanidine this compound beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modes of action of the new arylguanidine this compound beyond interference with ergosterol biosynthesis and in vitro activity against medically important fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C21H22N4OS | CID 159326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Abafungin: A Technical Guide to its Fungicidal and Fungistatic Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antifungal agent Abafungin, focusing on its dual mechanism of action and its characterization as a primarily fungicidal compound. This compound, a member of the novel arylguanidine class, demonstrates a broad spectrum of activity against clinically relevant dermatophytes, yeasts, and molds.[1][2] This document synthesizes available quantitative data, details the experimental protocols used for its evaluation, and visualizes its core mechanisms and workflows.
Defining Fungicidal vs. Fungistatic Activity
In antifungal research, the distinction between fungistatic and fungicidal activity is critical.
-
Fungistatic agents inhibit the growth and reproduction of fungi without directly killing the existing cells.[3] Their efficacy often relies on a competent host immune system to clear the pathogen.
-
Fungicidal agents actively kill fungal cells, leading to a reduction in the pathogen load.[3][4] An accepted in vitro standard for fungicidal activity is a reduction of ≥99.9% of the initial fungal inoculum. This property is particularly advantageous in treating infections in immunocompromised patients.
Mechanism of Action: A Dual-Pronged Attack
This compound exhibits at least two distinct mechanisms of action, contributing to its potent antifungal effects. This dual activity targets both fungal cell growth and viability, effective even against non-metabolizing, resting cells.
-
Inhibition of Ergosterol Biosynthesis: At lower concentrations (around 10⁻⁷ M), this compound specifically inhibits the enzyme sterol-C-24-methyltransferase. This enzyme is crucial for the transmethylation step at the C-24 position of the sterol side chain in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, regulating fluidity, integrity, and the function of membrane-bound enzymes. Disruption of its synthesis compromises cell growth and function.
-
Direct Membrane Disruption: At higher concentrations (in the range of 10–40 μg/ml), this compound appears to have a direct, damaging effect on the fungal cell membrane. This action is independent of the ergosterol synthesis inhibition and results in increased membrane permeability, leading to the leakage of essential intracellular components like potassium ions (K+) and ATP, ultimately causing cell death.
Quantitative Antifungal Activity
The potency of this compound has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) assays against a wide range of fungal pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Drugs
MIC defined as 100% inhibition of detectable growth.
| Fungal Group | Organism | No. of Isolates | This compound (μg/ml) | Amorolfine (μg/ml) | Bifonazole (μg/ml) | Clotrimazole (μg/ml) | Terbinafine (μg/ml) |
| Dermatophytes | Trichophyton spp. | 50 | 0.5–4 | 0.03–0.5 | 0.12–4 | 0.06–0.25 | 0.004–0.03 |
| Microsporum spp. | 10 | 0.5–4 | 0.12–1 | 0.25–4 | 0.06–0.5 | 0.008–0.06 | |
| Epidermophyton floccosum | 5 | 1–2 | 0.12–0.25 | 1–2 | 0.12 | 0.008–0.015 | |
| Yeasts | Candida albicans | 25 | 0.12–4 | 8 to >64 | 1–32 | 0.5 to >64 | 8 to >64 |
| Candida spp. | 25 | 0.25–8 | 16 to >64 | 2–64 | 1 to >64 | 16 to >64 | |
| Molds | Aspergillus fumigatus | 10 | 0.5–2 | 16 to >64 | 8–32 | 2–8 | 0.5–2 |
| Aspergillus niger | 10 | 0.5–4 | 16 to >64 | 8–64 | 2–16 | 0.5–2 |
Source: Data compiled from Borelli et al., 2008.
Table 2: Fungicidal Activity (MFCs) of this compound Against Resting Fungal Cells
MFC defined as the concentration reducing CFU by 99% to 99.9%. Resting cells were suspended in demineralized water (dermatophytes) or saline (yeasts, molds).
| Fungal Group | No. of Isolates | This compound MFC Range (μg/ml) |
| Dermatophytes | 43 | 1–16 |
| Yeasts | 38 | 4–16 |
| Molds | 20 | 4–32 |
Source: Data compiled from Borelli et al., 2008.
The data highlights that this compound possesses potent fungicidal activity even against non-growing (resting) cells, a state where many other antifungals are less effective.
Table 3: Influence of Inoculum Size on this compound Fungicidal Activity
Test organism: C. albicans H12. MFC defined as 99.9% CFU reduction after 2 days at 37°C in Yeast Nitrogen Base (YNB) with 1% glucose.
| Inoculum (CFU/ml) | MFC (μg/ml) |
| 10² | 4 |
| 10³ | 4–8 |
| 10⁴ | 8 |
| 10⁵ | 8–16 |
| 10⁶ | 16–32 |
Source: Data compiled from Borelli et al., 2008.
Table 4: Influence of pH on this compound Fungicidal Activity
Test organism: C. albicans (10 isolates). MFC defined as 99% CFU reduction after 3 days at 37°C in Kimmig's medium.
| pH | Cumulative % of Strains Killed at ≤16 μg/ml |
| 6.0 | Almost no activity observed |
| 5.0 | Fungicidal effects observed |
| 4.0–5.5 | Preferred range for fungicidal activity |
Source: Data compiled from Borelli et al., 2008. This compound's activity is pH-dependent, with increased solubility and potent fungicidal effects observed in slightly acidic conditions.
Experimental Protocols
The following methodologies were employed to determine the antifungal properties of this compound.
Minimum Inhibitory Concentration (MIC) Determination
-
Method: Broth microdilution or agar dilution assay.
-
Media:
-
For yeasts: Sabouraud dextrose broth or agar.
-
For dermatophytes: T3 medium (consisting of specific peptones, glucose, and salts).
-
For molds: T3 medium.
-
-
Inoculum Preparation: Fungal suspensions are prepared and adjusted to a specific concentration (e.g., 10⁶ cells/ml for some assays).
-
Procedure: A serial dilution of this compound is prepared in the appropriate medium in microtiter plates. Each well is then inoculated with the fungal suspension.
-
Incubation: Plates are incubated at temperatures and durations appropriate for the organism (e.g., 37°C for 4 days for Candida).
-
Endpoint Definition: The MIC is defined as the lowest concentration of the drug that causes 100% inhibition of detectable growth compared to a drug-free control well.
Minimum Fungicidal Concentration (MFC) Determination
-
Method: A secondary test performed after the MIC determination.
-
Procedure: Following the incubation for MIC, aliquots (diluted and undiluted) are taken from all wells that show no visible growth. These aliquots are plated onto drug-free agar plates.
-
Incubation: The drug-free plates are incubated for an extended period (e.g., up to 14 days) to allow for the growth of any surviving fungi.
-
Endpoint Definition: Colony-forming units (CFU) are counted. The MFC is defined as the lowest drug concentration that reduces the initial fungal inoculum by two to three orders of magnitude (99% to 99.9%) .
Ergosterol Biosynthesis Measurement
-
Method: Incorporation of radiolabeled acetate.
-
Procedure: Candida cells (e.g., 10⁷ cells/ml in YNB broth) are incubated with varying concentrations of this compound. ¹⁴C-acetate is then added to the culture. After incubation (e.g., 3 hours), cells are harvested and saponified. The lipid fraction containing sterols is extracted with petroleum ether.
-
Analysis: The extracted sterols are analyzed by thin-layer chromatography to quantify the incorporation of ¹⁴C and assess the impact on the sterol profile.
Membrane Permeability (Conductivity) Measurement
-
Method: Measurement of the electrical conductivity of a fungal cell suspension.
-
Procedure: A dense suspension of washed C. albicans cells (e.g., 6 x 10⁸ CFU/ml) is prepared in distilled water. The baseline conductivity of the cell suspension is measured. This compound is added, and the conductivity is monitored over time.
-
Analysis: An increase in conductivity indicates the release of charged ions (like K+) from the cytoplasm into the surrounding medium, providing a direct measure of cell membrane damage.
Conclusion
This compound is a potent antifungal agent with a primarily fungicidal mode of action against a broad spectrum of pathogenic fungi. Its unique dual mechanism, combining the inhibition of a key enzyme in the ergosterol biosynthesis pathway with direct membrane disruption, results in effective killing of both growing and resting fungal cells. The quantitative data from MIC and MFC studies confirm its high potency, particularly against yeasts and molds where it compares favorably to other established agents. The detailed protocols provided herein offer a basis for the replication and further investigation of this compound's promising characteristics for therapeutic applications in dermatomycoses.
References
- 1. Modes of Action of the New Arylguanidine this compound beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modes of action of the new arylguanidine this compound beyond interference with ergosterol biosynthesis and in vitro activity against medically important fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Key issues concerning fungistatic versus fungicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Early research papers on Abafungin (BAY W 6341)
An In-Depth Technical Guide to the Early Research of Abafungin (BAY W 6341)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (BAY W 6341) is a novel synthetic antifungal agent belonging to the arylguanidine class. Initial research, primarily conducted in the 1990s and published later, unveiled its potential as a broad-spectrum antimycotic.[1] Synthesized by Bayer AG, its antifungal properties were discovered during the screening of H2-receptor antagonists.[1][2][3][4] This document provides a comprehensive overview of the early research on this compound, focusing on its mechanism of action, in vitro activity, and the experimental protocols used in its initial evaluation.
Core Mechanism of Action
Early studies revealed that this compound exerts a unique dual antifungal effect, targeting both the synthesis of essential cellular components and the integrity of the fungal cell membrane. This multifaceted approach contributes to its fungicidal and fungistatic activities against a wide array of pathogenic fungi, including dermatophytes, yeasts, and molds. Notably, its efficacy is maintained regardless of the metabolic state of the fungus, affecting both growing and resting cells.
The two primary modes of action are:
-
Inhibition of Ergosterol Biosynthesis: this compound specifically interferes with the ergosterol biosynthesis pathway by inhibiting the enzyme sterol-C-24-methyltransferase. This enzyme is responsible for the transmethylation at the C-24 position of the sterol side chain, a critical step in the formation of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane fluidity and function.
-
Direct Membrane Disruption: Independent of its effects on ergosterol synthesis, this compound directly interacts with the fungal cell membrane. This interaction leads to membrane disruption, causing the leakage of essential intracellular components, such as potassium ions, and ultimately results in cell death.
Quantitative In Vitro Activity
This compound demonstrated a broad spectrum of antifungal activity. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound compared to other antifungal agents against various clinical isolates, as determined by broth dilution assays.
Table 1: Antimicrobial Activity of this compound and Comparator Drugs Against Various Pathogenic Fungi (Broth Dilution Assay)
| Organism (Number of Strains) | Drug | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Trichophyton spp. (5) | This compound | 0.5–2 | 1 | 2 |
| Bifonazole | 0.5–4 | 2 | 4 | |
| Clotrimazole | 0.12–0.25 | 0.12 | 0.25 | |
| Amorolfine | 0.5–2 | 1 | 2 | |
| Terbinafine | 0.015–0.03 | 0.03 | 0.03 | |
| Microsporum spp. (5) | This compound | 1–4 | 2 | 4 |
| Bifonazole | 1–4 | 2 | 4 | |
| Clotrimazole | 0.25–0.5 | 0.25 | 0.5 | |
| Amorolfine | 1–4 | 2 | 4 | |
| Terbinafine | 0.03–0.06 | 0.03 | 0.06 | |
| Epidermophyton floccosum (5) | This compound | 0.5–1 | 0.5 | 1 |
| Bifonazole | 0.5–1 | 0.5 | 1 | |
| Clotrimazole | 0.12 | 0.12 | 0.12 | |
| Amorolfine | 0.25–0.5 | 0.25 | 0.5 | |
| Terbinafine | 0.008–0.015 | 0.008 | 0.015 | |
| Candida albicans (5) | This compound | 0.5–1 | 0.5 | 1 |
| Bifonazole | 2–8 | 4 | 8 | |
| Clotrimazole | 1–4 | 2 | 4 | |
| Amorolfine | 4–16 | 8 | 16 | |
| Terbinafine | 8–32 | 16 | 32 | |
| Aspergillus fumigatus (5) | This compound | 0.5–1 | 0.5 | 1 |
| Bifonazole | >64 | >64 | >64 | |
| Clotrimazole | 2–8 | 4 | 8 | |
| Amorolfine | 16–64 | 32 | 64 | |
| Terbinafine | 1–4 | 2 | 4 |
Data extracted from Borelli et al., 2008.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early research of this compound.
In Vitro Antifungal Susceptibility Testing
A broth microdilution method was employed to determine the MICs of this compound and other antifungal agents.
-
Test Organisms : Clinical isolates of dermatophytes (Trichophyton spp., Microsporum spp., Epidermophyton floccosum), yeasts (Candida albicans), and molds (Aspergillus fumigatus) were used.
-
Inoculum Preparation : Fungal suspensions were prepared from fresh cultures in physiological saline and adjusted photometrically to a standardized concentration.
-
Assay Procedure :
-
The tests were performed in 96-well microtiter plates.
-
Antifungal agents were serially diluted (two-fold) in RPMI 1640 medium.
-
A standardized inoculum of the test organism was added to each well.
-
Plates were incubated at 37°C for 24 to 48 hours.
-
The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth compared to the drug-free control well.
-
Mechanism of Action Studies
1. Ergosterol Biosynthesis Analysis via ¹⁴C-Acetate Incorporation
This assay measured the effect of this compound on the synthesis of ergosterol.
-
Cell Culture : Candida albicans cells were adjusted to a density of 10⁷ cells/mL in Yeast Nitrogen Base (YNB) broth.
-
Incubation : The cell suspension was incubated with varying concentrations of this compound at 37°C on a shaker.
-
Radiolabeling : 7.4 kBq/mL of ¹⁴C-acetate was added to the culture.
-
Lipid Extraction : After 3 hours of incubation, samples were taken and saponified at 85°C for 2 hours in a mixture of 15% KOH and 50% ethanol. The lipid fraction was then extracted with petroleum ether.
-
Analysis : The extracted sterols were analyzed by thin-layer chromatography to quantify the incorporation of ¹⁴C into ergosterol.
2. Ergosterol Biosynthesis Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS)
This method provided a more detailed analysis of the sterol profile.
-
Cell Culture and Treatment : C. albicans cells (10⁵ cells/mL in YNB broth) were incubated with 1 µg/mL of this compound for 24 hours at 37°C with shaking.
-
Sample Preparation : Samples were saponified and the lipid fraction extracted as described above. The dried extract was dissolved in acetone.
-
GC-MS Analysis : The sample was analyzed by GC-MS to identify and quantify the different sterols present, allowing for the detection of precursor accumulation and ergosterol depletion.
3. Cell Membrane Damage Assessment (Potassium Leakage)
This experiment assessed the direct membrane-damaging effects of this compound.
-
Cell Preparation : Freshly grown C. albicans cells were adjusted to a density of 10⁸ cells/mL in distilled water.
-
Treatment : The cell suspension was placed on a shaker at 37°C, and this compound was added.
-
Sample Collection : At various time points, samples were taken and filtered to separate the cells from the extracellular fluid.
-
Potassium Measurement : The potassium content of the extracellular fluid was determined by flame spectrochemical analysis.
-
Quantification : The amount of released K⁺ was expressed as a ratio of the total intracellular potassium, which was determined by boiling control cells in trichloroacetic acid.
Conclusion
The early research on this compound (BAY W 6341) established it as a promising antifungal agent with a novel dual mechanism of action. Its ability to both inhibit a key enzyme in the ergosterol biosynthesis pathway and directly disrupt the fungal cell membrane provides a robust basis for its broad-spectrum activity. The in vitro data demonstrated potent efficacy against clinically relevant dermatophytes, yeasts, and molds. The detailed experimental protocols outlined herein provide a foundation for further research and development of this and other compounds in the arylguanidine class.
References
- 1. Modes of Action of the New Arylguanidine this compound beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Modes of action of the new arylguanidine this compound beyond interference with ergosterol biosynthesis and in vitro activity against medically important fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Abafungin for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abafungin is a broad-spectrum antifungal agent belonging to the arylguanidine class of compounds.[1] It exhibits a dual mechanism of action, making it a subject of significant interest in the development of new antifungal therapies.[2][3] A thorough understanding of its physicochemical properties is paramount for researchers in drug formulation, delivery, and efficacy studies. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols, and visualizations to aid in research and development.
Chemical and Physical Properties
A summary of the core chemical and physical properties of this compound is presented in Table 1. This data is essential for the accurate preparation of solutions, understanding its behavior in various media, and for analytical method development.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Structure | N-[4-[2-(2,4-dimethylphenoxy)phenyl]-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine | [4] |
| Molecular Formula | C₂₁H₂₂N₄OS | [4] |
| Molecular Weight | 378.49 g/mol | |
| CAS Number | 129639-79-8 | |
| Appearance | White to off-white solid | |
| Melting Point | 189 - 192 °C | |
| Predicted logP | 4.55 | |
| Predicted pKa (Strongest Basic) | 6.54 |
Solubility Profile
The solubility of this compound is a critical parameter influencing its formulation and bioavailability. It is sparingly soluble in aqueous solutions, with its solubility being pH-dependent. Detailed solubility data is provided in Table 2.
Table 2: Solubility of this compound
| Solvent | Solubility | Conditions | Source(s) |
| Water (neutral pH) | ~1 mg/L | - | |
| Water (pH 5.0) | ~10 mg/L | - | |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Requires sonication | |
| Dimethylformamide (DMF) | 10 mg/mL | - | |
| Ethanol | 0.3 mg/mL | - | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.3 mg/mL | - |
Stability
Forced degradation studies have been conducted on this compound to understand its stability under various stress conditions. The results are crucial for determining appropriate storage conditions and predicting potential degradation pathways.
Table 3: Summary of Forced Degradation Studies on this compound
| Stress Condition | Observation |
| Acidic | Degradation observed. |
| Basic | Degradation observed. |
| Oxidative | Significant degradation. |
| Thermal | Stable at 70°C for three days with minimal degradation. |
| Photolytic | Minimal degradation upon exposure to light. |
Mechanism of Action
This compound exhibits a dual mechanism of action against fungal pathogens, targeting both the cell membrane's integrity and the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. Modes of Action of the New Arylguanidine this compound beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C21H22N4OS | CID 159326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Abafungin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of various fungal species to Abafungin, a novel arylguanidine antifungal agent. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), supplemented with specific data from published studies on this compound. Adherence to these standardized procedures is crucial for generating reproducible and comparable data.
Core Principle: Broth Microdilution Method
The cornerstone of in vitro antifungal susceptibility testing is the broth microdilution method. This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus under standardized laboratory conditions. The MIC provides a quantitative measure of the antifungal agent's potency and is a critical parameter in preclinical drug development.
Data Presentation
The following tables summarize the in vitro activity of this compound against a range of medically important fungi, as determined by broth and agar dilution methods.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antifungal Agents against Various Pathogenic Fungi (Broth Dilution Assay)[1][2]
| Organism | This compound MIC (µg/mL) | Clotrimazole MIC (µg/mL) | Terbinafine MIC (µg/mL) | Amorolfine MIC (µg/mL) | Bifonazole MIC (µg/mL) |
| Trichophyton spp. | ≤0.06–1 | ≤0.06–0.25 | ≤0.06–0.12 | ≤0.06–1 | ≤0.06–0.5 |
| Microsporum spp. | 0.12–1 | 0.12–0.5 | ≤0.06–0.25 | 0.25–1 | 0.25–1 |
| Epidermophyton floccosum | 0.25 | 0.12 | ≤0.06 | 0.25 | 0.12 |
| Candida spp. | ≤0.06–2 | 0.12–>128 | 8–>128 | 1–>128 | 0.5–>128 |
| Aspergillus spp. | ≤0.06–1 | 0.5–4 | 16–>128 | 4–>128 | 2–>128 |
Table 2: Minimum Fungicidal Concentrations (MFCs) of this compound and Comparator Drugs against Various Pathogenic Fungi (Broth Dilution Assay)[1][2]
| Organism | This compound MFC (µg/mL) | Clotrimazole MFC (µg/mL) | Terbinafine MFC (µg/mL) | Amorolfine MFC (µg/mL) | Bifonazole MFC (µg/mL) |
| Trichophyton spp. | 0.12–4 | 0.25–>128 | ≤0.06–0.5 | 0.12–4 | 0.25–>128 |
| Microsporum spp. | 0.5–2 | 1–>128 | ≤0.06–0.5 | 0.5–4 | 1–>128 |
| Epidermophyton floccosum | 1 | >128 | ≤0.06 | 1 | >128 |
| Candida spp. | 0.12–8 | 1–>128 | 32–>128 | 4–>128 | 2–>128 |
| Aspergillus spp. | 0.25–4 | 1–>128 | >128 | 8–>128 | 4–>128 |
Experimental Protocols
Broth Microdilution Assay for Yeasts (Adapted from CLSI M27 and EUCAST E.Def 7.3.2)
This method is used to determine the MIC of this compound against yeast species such as Candida.
a. Preparation of this compound
-
Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit fungal growth.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to create a range of concentrations for testing.
b. Fungal Inoculum Preparation
-
Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure viability and purity.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm).
-
Further dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
c. Broth Microdilution Assay Procedure
-
Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate.
-
Inoculate each well with 100 µL of the final fungal inoculum suspension.
-
Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only).
-
Incubate the plates at 35°C for 24-48 hours.
d. Endpoint Determination (MIC Reading)
-
The MIC is defined as the lowest concentration of this compound that causes a significant diminution of growth (e.g., ≥50% inhibition) compared to the drug-free growth control. This can be determined visually or by using a spectrophotometer to measure optical density.
References
Application Notes and Protocols for Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC) of Abafungin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abafungin is a novel synthetic antifungal agent belonging to the arylguanidine class.[1][2] Its unique chemical structure and dual mechanism of action make it a promising candidate for the treatment of various fungal infections.[1][3][4] this compound exhibits both fungistatic and fungicidal effects against a broad spectrum of pathogenic fungi, including dermatophytes, yeasts such as Candida species, and molds. The primary modes of action involve the inhibition of ergosterol biosynthesis by targeting sterol-C-24-methyltransferase, and a direct disruptive effect on the fungal cell membrane, leading to the leakage of cellular contents.
Determining the in vitro susceptibility of fungal isolates to this compound is crucial for understanding its antifungal potency, monitoring for the development of resistance, and guiding preclinical and clinical research. The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. This document provides a detailed protocol for determining the MIC of this compound against various fungal pathogens, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Method
The broth microdilution method involves exposing a standardized suspension of a fungal isolate to serial twofold dilutions of this compound in a liquid broth medium within a 96-well microtiter plate. Following a specified incubation period, the plates are examined for visible fungal growth. The MIC is defined as the lowest concentration of this compound that inhibits the visible growth of the fungus.
Materials and Reagents
-
This compound (analytical grade powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI 1640 broth medium with L-glutamine, without sodium bicarbonate
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer
-
Glucose
-
Sterile saline (0.85%)
-
Sterile deionized water
-
96-well, sterile, U-bottom microtiter plates
-
Fungal isolates (yeasts or molds)
-
Quality control (QC) fungal strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Spectrophotometer or McFarland standards
-
Pipettes and sterile tips
-
Incubator
Experimental Protocols
Preparation of Media and Reagents
1.1. This compound Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). Ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C until use.
1.2. Test Medium (RPMI 1640):
-
Prepare RPMI 1640 broth according to the manufacturer's instructions.
-
Buffer the medium to pH 7.0 with 0.165 M MOPS buffer.
-
For testing against Aspergillus species, supplement the RPMI 1640 medium with 2% glucose as per EUCAST guidelines.
-
Sterilize the medium by filtration.
Inoculum Preparation
The goal is to prepare a standardized fungal suspension to ensure reproducible results.
2.1. For Yeasts (e.g., Candida spp.):
-
Subculture the yeast isolate onto a fresh SDA plate and incubate at 35°C for 24 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension in the test medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the microtiter plate wells.
2.2. For Molds (e.g., Aspergillus spp.):
-
Subculture the mold isolate onto a PDA slant and incubate at 35°C for 7 days to encourage sporulation.
-
Harvest the conidia by gently washing the slant with sterile saline containing 0.05% Tween 80.
-
Allow heavy particles to settle and transfer the upper conidial suspension to a new sterile tube.
-
Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL by counting with a hemocytometer or using a spectrophotometer.
Preparation of Microdilution Plates
-
Dispense 100 µL of the test medium into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a working solution of this compound at twice the highest desired final concentration in the test medium.
-
Add 200 µL of this working solution to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a negative control (medium only).
-
Well 12 will serve as the positive growth control (no drug).
Inoculation and Incubation
-
Add 100 µL of the standardized fungal inoculum to each well from 1 to 10 and to well 12. This will bring the final volume in these wells to 200 µL and dilute the drug concentrations to the desired final range.
-
The final volume in the negative control well (well 11) should also be 200 µL (add 100 µL of sterile medium instead of inoculum).
-
Seal the plates and incubate at 35°C.
-
Incubation times vary depending on the organism:
-
Yeasts: 24-48 hours.
-
Molds: 48-72 hours, depending on the growth rate of the species.
-
Reading and Interpreting MIC Values
-
Examine the microtiter plates for visible growth. A reading mirror can be used to facilitate observation.
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth compared to the growth control well (well 12).
-
For yeasts, this is typically defined as the concentration that produces an 80% or greater reduction in turbidity.
-
For molds, the endpoint is the lowest concentration that shows no visible growth.
-
The results should be reported as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints, if available. As this compound is an investigational agent, breakpoints have not yet been established.
Data Presentation
The following tables summarize the expected MIC ranges for this compound and comparator antifungal agents against various fungal pathogens, based on available literature.
Table 1: In Vitro Antifungal Activity of this compound and Comparator Drugs against Yeasts
| Organism | Antifungal Agent | MIC Range (µg/mL) |
| Candida albicans | This compound | 0.1 - 1.0 |
| Clotrimazole | 0.03 - 0.25 | |
| Terbinafine | 1 - 8 | |
| Candida non-albicans | This compound | 0.25 - 2.0 |
| Clotrimazole | 0.06 - 0.5 | |
| Terbinafine | 2 - 16 |
Note: The MIC values presented are illustrative and may vary depending on the specific isolates tested. Data synthesized from available research on this compound's activity.
Table 2: In Vitro Antifungal Activity of this compound and Comparator Drugs against Molds
| Organism | Antifungal Agent | MIC Range (µg/mL) |
| Aspergillus fumigatus | This compound | 0.5 - 4.0 |
| Itraconazole | 0.06 - 0.5 | |
| Amphotericin B | 1 - 4 | |
| Trichophyton rubrum | This compound | 0.1 - 0.5 |
| Terbinafine | 0.004 - 0.03 | |
| Clotrimazole | 0.03 - 0.25 |
Note: The MIC values presented are illustrative and may vary depending on the specific isolates tested. Data synthesized from available research on this compound's activity.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound.
Caption: Workflow for this compound MIC determination.
Signaling Pathway of this compound's Antifungal Action
The diagram below depicts the dual mechanism of action of this compound on a fungal cell.
Caption: Dual mechanism of action of this compound.
References
- 1. Modes of Action of the New Arylguanidine this compound beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C21H22N4OS | CID 159326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Assessing Antifungal Efficacy using the Agar Diffusion Method
Topic: Agar Diffusion Method for Assessing Abafungin Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an investigational broad-spectrum antifungal agent belonging to the arylguanidine class.[1] It exhibits a dual mechanism of action, primarily by inhibiting the C-24 transmethylation in the ergosterol biosynthesis pathway, and also by directly affecting the fungal cell membrane.[2][3][4][5] This unique mode of action makes it a candidate for the treatment of various fungal infections. The agar diffusion method is a widely used, simple, and cost-effective technique for preliminary assessment of the in vitro efficacy of new antifungal compounds. This document provides a detailed protocol for the agar diffusion assay, which can be adapted for evaluating the antifungal activity of this compound.
Disclaimer: The following protocols are based on established methodologies for antifungal susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI). As of the date of this document, specific zone of inhibition data for this compound using a standardized agar diffusion method is not widely available in published literature. Therefore, the data presented in the tables are illustrative examples to guide researchers in data presentation.
I. Experimental Protocols
A. Kirby-Bauer Disk Diffusion Method
This method is a standardized technique for determining the susceptibility of a fungal isolate to an antimicrobial agent.
1. Materials
-
Media: Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts). For dermatophytes, standard MHA can be used. The agar should have a pH between 7.2 and 7.4.
-
Fungal Strains: Standard quality control (QC) strains (e.g., Candida albicans ATCC 90028, Aspergillus brasiliensis ATCC 16404) and clinical isolates of interest.
-
Inoculum Preparation: Sterile saline (0.85%), sterile cotton swabs, and a spectrophotometer or McFarland standards.
-
Antifungal Disks:
-
Test Disks: Sterile 6 mm paper disks impregnated with varying concentrations of this compound.
-
Control Disks: Disks with a known antifungal agent (e.g., fluconazole, voriconazole) as a positive control, and a disk with the solvent used to dissolve this compound as a negative control.
-
-
Equipment: Sterile Petri dishes, incubator, calipers or a ruler for measuring zones of inhibition.
2. Procedure
-
Media Preparation: Prepare MHA plates according to the manufacturer's instructions. Ensure a uniform agar depth of approximately 4 mm.
-
Inoculum Preparation:
-
From a fresh (24-48 hour) culture, pick several morphologically similar colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Aseptically place the this compound-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar.
-
Ensure disks are at least 24 mm apart to prevent overlapping inhibition zones.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C.
-
Incubation time is typically 20-24 hours for yeasts and may be longer for molds (48-72 hours or more).
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.
-
The zone of inhibition is inversely proportional to the Minimum Inhibitory Concentration (MIC).
-
B. Agar Well Diffusion Method
This method is an alternative to the disk diffusion assay and is particularly useful for water-soluble antifungal agents.
1. Materials
-
Same as for the Kirby-Bauer method.
-
Sterile cork borer or pipette tip (6-8 mm diameter).
2. Procedure
-
Plate and Inoculum Preparation: Follow steps 1-3 from the Kirby-Bauer protocol.
-
Creation of Wells:
-
Aseptically create wells in the inoculated agar plate using a sterile cork borer.
-
Carefully remove the agar plugs.
-
-
Application of Antifungal Agent:
-
Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution at various concentrations into the wells.
-
Also, add the positive and negative controls to separate wells.
-
-
Incubation and Measurement: Follow steps 5 and 6 from the Kirby-Bauer protocol, measuring the zone of inhibition from the edge of the well.
II. Data Presentation
The following tables are templates to illustrate how to present quantitative data from agar diffusion assays for this compound.
Table 1: Illustrative Zone of Inhibition Diameters for this compound against Quality Control Strains
| Fungal Strain | This compound Disk Conc. (µg) | Zone of Inhibition (mm) - Mean ± SD | Positive Control (Drug, Conc.) | Zone of Inhibition (mm) - Mean ± SD |
| Candida albicans ATCC 90028 | 1 | 22 ± 1.5 | Fluconazole (25 µg) | 28 ± 2.0 |
| 5 | 28 ± 1.8 | |||
| 10 | 35 ± 2.1 | |||
| Aspergillus brasiliensis ATCC 16404 | 1 | 18 ± 1.2 | Voriconazole (1 µg) | 25 ± 1.7 |
| 5 | 24 ± 1.5 | |||
| 10 | 30 ± 1.9 |
Table 2: Illustrative Antifungal Efficacy of this compound against Various Fungal Pathogens
| Fungal Isolate | This compound (10 µg disk) Zone of Inhibition (mm) | Fluconazole (25 µg disk) Zone of Inhibition (mm) | Voriconazole (1 µg disk) Zone of Inhibition (mm) |
| Candida albicans (Clinical Isolate 1) | 33 | 26 | 24 |
| Candida glabrata (Clinical Isolate 2) | 25 | 15 | 20 |
| Trichophyton rubrum (Clinical Isolate 3) | 28 | N/A | 22 |
| Aspergillus fumigatus (Clinical Isolate 4) | 29 | N/A | 26 |
III. Visualizations
Caption: Workflow for the Agar Diffusion Method.
Caption: this compound's dual mechanism of action.
IV. Conclusion
The agar diffusion method provides a valuable preliminary screening tool for assessing the in vitro antifungal activity of this compound. The protocols outlined here, based on established standards, offer a framework for conducting these assessments. It is crucial for researchers to establish specific testing parameters and interpretive criteria for this compound through rigorous validation studies, correlating zone diameters with MIC values and, ultimately, clinical outcomes. The dual mechanism of action of this compound suggests its potential as a promising antifungal agent, and the agar diffusion method can play a significant role in its continued evaluation.
References
- 1. Modes of Action of the New Arylguanidine this compound beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal susceptibility of clinically significant candida species by disk diffusion method - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 3. Synthesis, specificity, and antifungal activity of inhibitors of the Candida albicans delta 24-sterol methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for the Synthesis of Abafungin Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of Abafungin analogues and derivatives, a class of arylguanidine compounds with potent antifungal activity. This compound exhibits a dual mechanism of action, targeting both ergosterol biosynthesis and the fungal cell membrane, making it and its analogues promising candidates for the development of new antifungal therapies.[1][2][3] This document offers detailed protocols for the chemical synthesis of these compounds, methods for assessing their biological activity, and an overview of their mechanism of action.
Overview of this compound and its Mechanism of Action
This compound, chemically known as 4-[2-(2,4-dimethylphenoxy)phenyl]-N-(1,4,5,6-tetrahydropyrimidin-2-yl)-1,3-thiazol-2-amine, is a novel arylguanidine antifungal agent.[2] Its unique dual-action mechanism contributes to its broad-spectrum efficacy.
-
Inhibition of Ergosterol Biosynthesis: this compound inhibits the enzyme sterol C-24 methyltransferase, a key enzyme in the ergosterol biosynthesis pathway.[1] This inhibition disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to impaired membrane fluidity and function.
-
Direct Membrane Disruption: this compound also exerts a direct disruptive effect on the fungal cell membrane, leading to increased permeability and leakage of essential cellular components. This action contributes to its fungicidal activity.
Synthesis of this compound Analogues and Derivatives
The synthesis of this compound and its analogues generally involves a multi-step process, including the formation of a substituted 2-aminothiazole core, followed by the introduction of the guanidine moiety. A key reaction in the synthesis of the thiazole core is the Hantzsch thiazole synthesis.
General Synthetic Workflow
The overall synthetic strategy for this compound analogues can be visualized as a two-stage process: the synthesis of the 2-aminothiazole intermediate and its subsequent conversion to the final guanidine-containing compound.
Caption: General workflow for the synthesis of this compound analogues.
Experimental Protocols
Protocol 1: Synthesis of a 2-(Substituted phenoxy)phenacyl bromide Intermediate (Precursor for Hantzsch Thiazole Synthesis)
This protocol describes the synthesis of an α-haloketone, a key precursor for the Hantzsch thiazole synthesis, starting from a substituted phenol and 2-fluoronitrobenzene.
Materials:
-
Substituted phenol (e.g., 2,4-dimethylphenol)
-
2-Fluoronitrobenzene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl₄)
Procedure:
-
Williamson Ether Synthesis: To a solution of the substituted phenol (1.0 eq) in DMF, add K₂CO₃ (1.5 eq) and 2-fluoronitrobenzene (1.1 eq). Heat the mixture at 100 °C for 12 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the substituted diphenyl ether.
-
Reduction of the Nitro Group: To a solution of the diphenyl ether in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq). Heat the mixture to reflux for 4 hours. Filter the hot solution through celite and concentrate the filtrate. Extract the residue with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the corresponding aniline.
-
Sandmeyer Reaction: Dissolve the aniline in a mixture of HBr and water and cool to 0 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. In a separate flask, dissolve CuBr in HBr and cool to 0 °C. Add the diazonium salt solution to the CuBr solution and stir at room temperature for 2 hours. Extract with ethyl acetate, wash with brine, dry, and concentrate to obtain the bromo-diphenyl ether.
-
Friedel-Crafts Acylation: To a solution of the bromo-diphenyl ether in DCM, add aluminum chloride (1.2 eq) at 0 °C, followed by the dropwise addition of acetyl chloride (1.1 eq). Stir the reaction mixture at room temperature for 3 hours. Quench the reaction with ice-water and extract with DCM. Wash the organic layer with sodium bicarbonate solution and brine, dry, and concentrate to get the acetophenone derivative.
-
α-Bromination: To a solution of the acetophenone derivative in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide. Reflux the mixture for 4 hours. After cooling, filter the solid and concentrate the filtrate to obtain the crude 2-(substituted phenoxy)phenacyl bromide. Purify the product by column chromatography.
Protocol 2: Hantzsch Thiazole Synthesis of 4-(2-(Substituted phenoxy)phenyl)thiazol-2-amine
This protocol describes the cyclization reaction to form the 2-aminothiazole core.
Materials:
-
2-(Substituted phenoxy)phenacyl bromide (from Protocol 1)
-
Thiourea
-
Ethanol
Procedure:
-
Dissolve the 2-(substituted phenoxy)phenacyl bromide (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to room temperature, which may result in the precipitation of the hydrobromide salt of the product.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Filter the resulting solid, wash with water, and dry to obtain the 4-(2-(substituted phenoxy)phenyl)thiazol-2-amine. The product can be further purified by recrystallization.
Protocol 3: Synthesis of this compound Analogues via Guanidinylation
This protocol describes the final step of introducing the tetrahydropyrimidine guanidine moiety.
Materials:
-
4-(2-(Substituted phenoxy)phenyl)thiazol-2-amine (from Protocol 2)
-
1-Boc-2-imino-1,4,5,6-tetrahydropyrimidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
Procedure:
-
Boc Deprotection: Dissolve 1-Boc-2-imino-1,4,5,6-tetrahydropyrimidine in DCM and add trifluoroacetic acid. Stir the mixture at room temperature for 2 hours. Remove the solvent and excess TFA under reduced pressure.
-
Condensation: Dissolve the resulting deprotected tetrahydropyrimidine salt and the 4-(2-(substituted phenoxy)phenyl)thiazol-2-amine (1.0 eq) in a suitable solvent such as DMF. Add a base like triethylamine (2.2 eq) and heat the mixture at 80-100 °C for 12-24 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into water. Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel to yield the desired this compound analogue.
Data Presentation: Antifungal Activity of this compound Analogues
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of a representative set of synthesized this compound analogues against various fungal pathogens. The data is compiled from literature sources reporting the synthesis and evaluation of such compounds.
| Compound | R¹ | R² | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Trichophyton rubrum MIC (µg/mL) |
| This compound | 2-CH₃ | 4-CH₃ | 0.5 - 2 | 1 - 4 | 0.25 - 1 |
| Analogue 1 | H | H | 4 - 16 | 8 - 32 | 2 - 8 |
| Analogue 2 | 4-Cl | H | 1 - 4 | 2 - 8 | 0.5 - 2 |
| Analogue 3 | 2,4-diCl | H | 0.25 - 1 | 0.5 - 2 | 0.125 - 0.5 |
| Analogue 4 | 4-OCH₃ | H | 2 - 8 | 4 - 16 | 1 - 4 |
| Analogue 5 | 4-F | H | 1 - 4 | 2 - 8 | 0.5 - 2 |
| Fluconazole | - | - | 0.25 - 1 | >64 | 1 - 4 |
| Amphotericin B | - | - | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 |
Experimental Protocols for Biological Evaluation
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized this compound analogues
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Trichophyton rubrum)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal cells or conidia in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
Drug Dilution: Prepare stock solutions of the synthesized compounds in DMSO. Perform serial two-fold dilutions of the compounds in RPMI-1640 medium directly in the 96-well plate to obtain a range of final concentrations.
-
Inoculation and Incubation: Add the prepared fungal inoculum to each well containing the drug dilutions. Include a drug-free well as a growth control and an uninoculated well as a sterility control. Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 5: Ergosterol Biosynthesis Inhibition Assay
This protocol measures the inhibition of ergosterol biosynthesis by quantifying the incorporation of a radiolabeled precursor.
Materials:
-
Fungal cells (e.g., Candida albicans)
-
Yeast Nitrogen Base (YNB) broth
-
This compound analogues
-
[¹⁴C]-acetate or L-[methyl-¹⁴C]methionine
-
15% KOH in 50% ethanol
-
Heptane, Isopropyl ether, Acetic acid (for TLC)
-
Silica gel TLC plates
-
Scintillation counter or phosphorimager
Procedure:
-
Cell Culture and Treatment: Grow fungal cells to the mid-logarithmic phase in YNB broth. Add the this compound analogues at various concentrations and incubate for a short period (e.g., 1 hour).
-
Radiolabeling: Add [¹⁴C]-acetate or L-[methyl-¹⁴C]methionine to the cultures and incubate for a further 2-4 hours to allow for incorporation into sterols.
-
Sterol Extraction: Harvest the cells and saponify the cell pellet with 15% KOH in 50% ethanol by heating at 80°C for 1 hour. Extract the non-saponifiable lipids (sterols) with heptane.
-
TLC Analysis: Spot the extracted sterols onto a silica gel TLC plate and develop the chromatogram using a solvent system such as heptane:isopropyl ether:acetic acid (60:40:1).
-
Quantification: Visualize the radiolabeled sterols using a phosphorimager or by scraping the silica bands and quantifying the radioactivity using a scintillation counter. A decrease in the amount of radiolabeled ergosterol in treated cells compared to untreated controls indicates inhibition of the ergosterol biosynthesis pathway.
Visualization of Mechanism of Action
Ergosterol Biosynthesis Pathway and this compound's Site of Action
The following diagram illustrates the late stages of the ergosterol biosynthesis pathway in fungi and highlights the inhibitory action of this compound on sterol C-24 methyltransferase.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis for Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Abafungin Using a Validated HPLC Method
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Abafungin is a broad-spectrum antifungal agent belonging to the arylguanidine class.[1] It exhibits a dual mechanism of action, which involves the inhibition of sterol C-24 methyltransferase in the ergosterol biosynthesis pathway and direct disruption of the fungal cell membrane.[2][3] This unique mode of action makes it a subject of interest in the development of new antifungal therapies. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note presents a reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound relevant to HPLC method development is provided in the table below.
| Property | Value | Source |
| Chemical Structure | N-[4-[2-(2,4-dimethylphenoxy)phenyl]-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine | [4] |
| Molecular Formula | C₂₁H₂₂N₄OS | [4] |
| Molecular Weight | 378.49 g/mol | |
| UV Absorbance Maxima (λmax) | 244 nm, 301 nm | |
| Solubility | DMSO: ~3.79-50 mg/mL, DMF: 10 mg/mL, Ethanol: 0.3 mg/mL, Water (pH 7.2): ~0.3-1 mg/L, Water (pH 5.0): ~10 mg/L | |
| pKa (Strongest Basic) | 6.54 (Predicted) |
HPLC Method Parameters
This method is optimized for the quantification of this compound using a reverse-phase HPLC system with UV detection.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reverse-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 301 nm |
| Run Time | 15 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with the mobile phase initial condition (70% Mobile Phase A: 30% Mobile Phase B).
-
Calibration Standards (1-50 µg/mL): Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase initial condition to achieve concentrations of 1, 5, 10, 25, and 50 µg/mL.
Sample Preparation (for a Topical Cream Formulation)
-
Accurately weigh an amount of cream equivalent to 1 mg of this compound into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 10 minutes to disperse the cream and dissolve the drug.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Dilute the filtrate 1:1 with the mobile phase initial condition before injection.
Method Validation Summary
The proposed HPLC method should be validated according to ICH guidelines. The following tables summarize the expected performance characteristics.
Linearity
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | (Expected Value) |
| 5 | (Expected Value) |
| 10 | (Expected Value) |
| 25 | (Expected Value) |
| 50 | (Expected Value) |
| Correlation Coefficient (r²) | > 0.999 |
Precision
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6, 3 days) |
| 5 | < 2.0 | < 2.0 |
| 25 | < 2.0 | < 2.0 |
| 50 | < 2.0 | < 2.0 |
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5 | (Expected Value) | 98-102 |
| 25 | (Expected Value) | 98-102 |
| 50 | (Expected Value) | 98-102 |
Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | (Expected Value) |
| Limit of Quantification (LOQ) | (Expected Value) |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Dual mechanism of action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Modes of Action of the New Arylguanidine this compound beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 129639-79-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. This compound | C21H22N4OS | CID 159326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Models in Abafungin Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abafungin is a broad-spectrum arylguanidine antifungal agent with a novel dual mechanism of action, targeting both ergosterol biosynthesis and causing direct fungal cell membrane disruption.[1][2][3][4][5] It has demonstrated potent in vitro activity against a wide range of medically important fungi, including dermatophytes (e.g., Trichophyton spp.), yeasts (e.g., Candida spp.), and molds (e.g., Aspergillus spp.). Investigated primarily for the topical treatment of dermatomycoses, robust preclinical evaluation of this compound's efficacy in relevant animal models is a critical step in its development pipeline.
These application notes provide detailed protocols for establishing and utilizing in vivo animal models to assess the therapeutic potential of this compound against common fungal infections. The protocols are based on established and validated models for dermatophytosis and cutaneous candidiasis, adapted for the specific evaluation of a topical formulation of this compound.
Mechanism of Action of this compound
This compound exerts its antifungal effect through a dual mechanism of action:
-
Inhibition of Ergosterol Biosynthesis: this compound inhibits the enzyme sterol 24-C-methyltransferase, which is crucial for the transmethylation at the C-24 position of the sterol side chain in the ergosterol biosynthesis pathway. This disrupts the integrity and function of the fungal cell membrane.
-
Direct Membrane Damage: this compound also directly interacts with the fungal cell membrane, leading to increased permeability, leakage of intracellular components such as potassium and ATP, and ultimately cell death.
This dual mechanism suggests that this compound may have both fungistatic and fungicidal properties and could be effective against both growing and resting fungal cells.
References
- 1. Modes of Action of the New Arylguanidine this compound beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C21H22N4OS | CID 159326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Modes of action of the new arylguanidine this compound beyond interference with ergosterol biosynthesis and in vitro activity against medically important fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abafungin Topical Research Using 3D Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abafungin is a novel arylguanidine antifungal agent with a dual mechanism of action, making it a promising candidate for the topical treatment of dermatomycoses.[1] Three-dimensional (3D) skin models, such as reconstructed human epidermis (RHE) and full-thickness skin models (FTMs), offer a physiologically relevant platform for the preclinical evaluation of topical drug formulations. These models mimic the architecture and barrier function of human skin, providing a valuable tool for assessing the efficacy, safety, and penetration of topical agents like this compound. This document provides detailed application notes and protocols for utilizing 3D skin models in the research and development of topical this compound formulations.
Mechanism of Action of this compound
This compound exhibits a potent antifungal effect through two primary mechanisms:
-
Inhibition of Ergosterol Biosynthesis: this compound targets and inhibits sterol-C-24-methyltransferase, a key enzyme in the ergosterol biosynthesis pathway of fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to inhibited growth.
-
Direct Membrane Disruption: this compound also exerts a direct damaging effect on the fungal cell membrane, causing increased permeability and leakage of essential intracellular components, ultimately leading to cell death.[1][2] This dual mechanism suggests that this compound may be effective against both growing and resting fungal cells.
Below is a diagram illustrating the dual mechanism of action of this compound.
Data Presentation
While specific quantitative data for this compound on 3D skin models is not yet widely available in published literature, this section provides templates for how such data should be structured for clear comparison. The following tables are based on standard assays used to evaluate topical antifungal agents.
Table 1: In Vitro Antifungal Activity of this compound (MIC values)
| Fungal Species | This compound MIC (µg/mL) | Comparator 1 MIC (µg/mL) | Comparator 2 MIC (µg/mL) |
| Trichophyton rubrum | Data not available | ||
| Trichophyton mentagrophytes | Data not available | ||
| Candida albicans | Data not available | ||
| Aspergillus niger | Data not available |
MIC: Minimum Inhibitory Concentration. Data would be obtained from broth microdilution assays.
Table 2: Efficacy of Topical this compound Formulation on Fungal Viability in a 3D Skin Model
| Treatment Group | Fungal Viability (% of infected control) | Fungal DNA (log copies/model) |
| Uninfected Control | N/A | N/A |
| Infected Control (Vehicle) | 100% | Value |
| This compound (0.5%) | Value | Value |
| This compound (1%) | Value | Value |
| This compound (2%) | Value | Value |
| Positive Control (e.g., Terbinafine 1%) | Value | Value |
Fungal viability can be assessed by MTT or XTT assays. Fungal DNA can be quantified by qPCR.
Table 3: Cytotoxicity of Topical this compound Formulation on 3D Skin Model Keratinocytes
| Treatment Group | Cell Viability (% of untreated control) |
| Untreated Control | 100% |
| Vehicle Control | Value |
| This compound (0.5%) | Value |
| This compound (1%) | Value |
| This compound (2%) | Value |
| Positive Control (e.g., 1% SDS) | Value |
Cell viability can be determined using the MTT assay.
Table 4: Effect of Topical this compound on Pro-inflammatory Cytokine Secretion in Infected 3D Skin Models
| Treatment Group | IL-1α (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) |
| Uninfected Control | Value | Value | Value |
| Infected Control (Vehicle) | Value | Value | Value |
| This compound (1%) | Value | Value | Value |
| Positive Control (e.g., Terbinafine 1%) | Value | Value | Value |
Cytokine levels in the culture medium can be measured by ELISA.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and safety of topical this compound formulations using 3D skin models.
Protocol 1: Establishment of Fungal Infection in a 3D Skin Model
This protocol describes the establishment of a reproducible fungal infection on a reconstructed human epidermis (RHE) or full-thickness model (FTM).
Materials:
-
Commercially available RHE or FTM kits (e.g., EpiDerm™, SkinEthic™)
-
Fungal culture (Candida albicans, Trichophyton rubrum, etc.)
-
Sabouraud Dextrose Agar/Broth
-
Phosphate Buffered Saline (PBS), sterile
-
Assay medium provided by the 3D skin model manufacturer
-
6-well or 24-well culture plates
-
Incubator (37°C, 5% CO₂)
-
Hemocytometer or spectrophotometer
Procedure:
-
Prepare Fungal Inoculum:
-
Culture the desired fungal species on Sabouraud Dextrose Agar.
-
Harvest fungal cells (yeast) or conidia (dermatophytes) and suspend in sterile PBS.
-
Wash the fungal suspension twice by centrifugation and resuspend in PBS.
-
Adjust the concentration of the fungal suspension to 1 x 10⁷ cells/mL using a hemocytometer or by correlating optical density to cell number.
-
-
Infection of the 3D Skin Model:
-
Pre-incubate the 3D skin models in the provided assay medium for at least 1 hour at 37°C, 5% CO₂.
-
Carefully remove the medium from the apical surface of the skin model.
-
Apply 10-20 µL of the fungal inoculum (1 x 10⁵ - 2 x 10⁵ cells) to the center of the stratum corneum.
-
Incubate the infected models for 24-48 hours at 37°C, 5% CO₂ to allow for fungal invasion and establishment of infection.
-
Protocol 2: Evaluation of Antifungal Efficacy
This protocol details the application of the test formulation and subsequent assessment of its antifungal activity.
Materials:
-
Infected 3D skin models
-
This compound topical formulation (and vehicle control)
-
Positive control antifungal formulation (e.g., 1% Terbinafine cream)
-
Sterile applicators
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Isopropanol (acidified)
-
96-well plates
-
Microplate reader
-
DNA extraction kit
-
qPCR reagents (primers, probes, master mix)
Procedure:
-
Topical Application:
-
After the infection period, topically apply a standardized amount (e.g., 2-5 mg/cm²) of the this compound formulation, vehicle control, or positive control to the surface of the infected 3D skin models.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
Assessment of Fungal Viability (MTT Assay):
-
At the end of the treatment period, wash the surface of the skin models with sterile PBS to remove the formulation and non-adherent fungi.
-
Transfer the skin models to a new plate containing fresh medium with MTT solution (0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C, 5% CO₂.
-
Carefully remove the MTT solution and add isopropanol to extract the formazan crystals.
-
Incubate with gentle shaking for at least 2 hours.
-
Transfer the extract to a 96-well plate and measure the absorbance at 570 nm.
-
-
Quantification of Fungal DNA (qPCR):
-
After treatment, harvest the 3D skin models.
-
Extract total DNA using a suitable kit.
-
Perform qPCR using primers and probes specific for a fungal gene (e.g., ITS region) to quantify the amount of fungal DNA.
-
Protocol 3: Cytotoxicity Assessment
This protocol is for evaluating the potential irritation and toxicity of the this compound formulation on the skin cells.
Materials:
-
Non-infected 3D skin models
-
This compound topical formulation (and vehicle control)
-
Positive control for cytotoxicity (e.g., 1% Sodium Dodecyl Sulfate - SDS)
-
MTT solution and isopropanol as in Protocol 2
Procedure:
-
Topical Application:
-
Apply the this compound formulation, vehicle, and positive control to the surface of non-infected 3D skin models as described in Protocol 2.
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Perform the MTT assay as described in Protocol 2 to determine the viability of the keratinocytes.
-
Protocol 4: Histological Analysis
This protocol allows for the visualization of fungal invasion and the effect of treatment on the tissue structure.
Materials:
-
Treated and untreated infected 3D skin models
-
Formalin (10%)
-
Paraffin
-
Microtome
-
Periodic Acid-Schiff (PAS) stain
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Fixation and Embedding:
-
Fix the 3D skin models in 10% formalin for 24 hours.
-
Dehydrate the tissues and embed in paraffin.
-
-
Sectioning and Staining:
-
Cut thin sections (4-5 µm) using a microtome.
-
For visualization of fungal elements, stain sections with PAS.
-
For assessment of tissue morphology, stain sections with H&E.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope to assess the extent of fungal invasion, tissue damage, and any treatment-related changes.
-
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures.
References
Troubleshooting & Optimization
Technical Support Center: Abafungin In Vitro Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Abafungin in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a broad-spectrum arylguanidine antifungal agent.[1] Its therapeutic potential is linked to a dual mechanism of action: the inhibition of ergosterol biosynthesis and direct damage to the fungal cell membrane.[1][2][3] However, this compound is a lipophilic compound with low aqueous solubility, particularly at neutral pH, which can limit its effectiveness in in vitro assays and lead to inconsistent experimental results.[1]
Q2: What is the known solubility of this compound in common solvents?
The solubility of this compound is highly dependent on the solvent and the pH. Its aqueous solubility is significantly lower at neutral pH compared to acidic pH. For organic solvents, Dimethyl Sulfoxide (DMSO) is commonly used to prepare stock solutions.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous culture medium. Why does this happen and how can I prevent it?
This phenomenon, often called "crashing out," occurs when the concentrated DMSO stock solution is diluted in the aqueous medium. The DMSO disperses rapidly, and the poorly water-soluble this compound aggregates and precipitates. To prevent this, it is crucial to keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to fungal cells.
Q4: Are there alternatives to DMSO for solubilizing this compound for in vitro experiments?
While DMSO is the most documented solvent for this compound, other strategies used for poorly soluble drugs can be explored. These include the use of co-solvents, cyclodextrins, and surfactants. However, specific data on their effectiveness for this compound is limited, and optimization is required for each experimental setup.
Q5: How does pH affect the solubility and activity of this compound?
This compound's solubility is pH-dependent. Its solubility is approximately 1 mg/L at a neutral pH, but increases to around 10 mg/L at pH 5.0. This increased solubility at a slightly acidic pH correlates with enhanced antifungal activity.
Troubleshooting Guides
Issue: Precipitation of this compound in Stock Solution
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.
-
Solution:
-
Prepare the stock solution at a lower concentration.
-
Use gentle warming (e.g., 37°C water bath) or sonication to aid dissolution. Be cautious with warming to avoid degradation of the compound.
-
Issue: Cloudiness or Precipitation After Diluting Stock into Aqueous Buffer/Medium
-
Possible Cause 1: The aqueous solubility limit of this compound has been exceeded.
-
Solution 1: Decrease the final working concentration of this compound in the assay.
-
Possible Cause 2: "Solvent shock" from rapid dilution of the DMSO stock.
-
Solution 2:
-
Pre-warm the aqueous medium to 37°C before adding the this compound stock solution.
-
Add the stock solution dropwise while gently vortexing or swirling the medium.
-
Consider preparing an intermediate dilution of the stock solution in the aqueous medium before making the final dilution.
-
-
Possible Cause 3: The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.
-
Solution 3: While keeping the final DMSO concentration below toxic levels (ideally <0.5%), ensure it is sufficient to aid solubility. This may require preparing a more concentrated initial stock solution.
Data Presentation
Table 1: Quantitative Solubility of this compound in Various Solvents
| Solvent | Concentration |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL (requires sonication) |
| Ethanol | ~0.3 mg/mL |
| Dimethylformamide (DMF) | ~10 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.3 mg/mL |
| Aqueous solution, neutral pH | ~1 mg/L |
| Aqueous solution, pH 5.0 | ~10 mg/L |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, sterile 100% DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). c. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. d. If necessary, sonicate the solution in a water bath for 10-15 minutes. e. Visually inspect the solution to ensure there are no visible particles. f. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution in Aqueous Medium
-
Materials: this compound stock solution in DMSO, sterile aqueous medium (e.g., cell culture medium, buffer), sterile tubes.
-
Procedure: a. Pre-warm the aqueous medium to 37°C. b. Determine the final concentration of this compound and the maximum allowable final concentration of DMSO (e.g., 0.5%). c. Calculate the volume of the this compound stock solution needed. d. While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise. e. Visually inspect the final working solution for any signs of precipitation. f. Use the freshly prepared working solution immediately for your experiment.
Protocol 3: General Method for Solubility Enhancement with Cyclodextrins (Example with HP-β-CD)
Note: This is a general guideline and requires optimization.
-
Materials: this compound powder, Hydroxypropyl-beta-cyclodextrin (HP-β-CD), sterile aqueous buffer, sterile tubes.
-
Procedure: a. Prepare a series of aqueous solutions of HP-β-CD in the desired buffer at various concentrations (e.g., 0, 1, 2, 5, 10% w/v). b. Add an excess amount of this compound powder to a known volume of each HP-β-CD solution. c. Seal the containers and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium. d. Centrifuge the samples to pellet the undissolved this compound. e. Carefully collect the supernatant and dilute it with an appropriate solvent. f. Quantify the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC, spectrophotometry) to determine the solubility at each HP-β-CD concentration.
Mandatory Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. Modes of Action of the New Arylguanidine this compound beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C21H22N4OS | CID 159326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Technical Support Center: Optimizing Abafungin Minimum Inhibitory Concentration (MIC) Testing
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the accurate and reproducible determination of Abafungin's Minimum Inhibitory Concentration (MIC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a broad-spectrum antifungal agent belonging to the arylguanidine class.[1][2] It exhibits a dual mechanism of action, making it effective against a wide range of pathogenic fungi.[2][3][4] Firstly, it inhibits the enzyme sterol-C-24-methyltransferase, which is crucial for the transmethylation step in the ergosterol biosynthesis pathway. Secondly, it has a direct disruptive effect on the fungal cell membrane, leading to the leakage of cellular contents and cell death. This dual action allows this compound to be effective against both growing and resting fungal cells.
Q2: What is the spectrum of activity for this compound?
A2: this compound demonstrates potent activity against a variety of medically important fungi, including dermatophytes (e.g., Trichophyton spp.), yeasts (e.g., Candida spp.), and molds (e.g., Aspergillus spp.). Its efficacy against Candida and Aspergillus has been reported to be better than several standard antifungal compounds.
Q3: Which standardized methods are recommended for this compound MIC testing?
A3: Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are recommended for antifungal susceptibility testing and can be adapted for this compound. The broth microdilution method is a widely accepted and reproducible technique for determining MIC values.
Q4: What is the appropriate solvent for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing this compound stock solutions. It is crucial to ensure the final concentration of DMSO in the testing medium is low (typically ≤1%) to avoid any inhibitory effects on fungal growth.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible MIC values.
-
Possible Cause: Inaccurate inoculum density. The final concentration of the fungal inoculum is a critical parameter in susceptibility testing.
-
Solution: Ensure the fungal suspension is standardized to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension should then be further diluted to achieve the recommended final inoculum concentration for the assay. Always verify the inoculum count through quantitative plating.
Issue 2: Precipitation of this compound in the test wells.
-
Possible Cause: Poor solubility of this compound in the aqueous testing medium.
-
Solution: Prepare the initial stock solution in 100% DMSO at a high concentration. When preparing serial dilutions, ensure that the drug is well-mixed in the broth medium at each step. Sonication can be used to aid dissolution of the stock solution. Avoid shock-diluting the stock solution directly into the aqueous medium at a high concentration.
Issue 3: "Trailing" or unclear MIC endpoints.
-
Possible Cause: The fungistatic effect of some antifungal agents can lead to reduced but persistent growth across a range of concentrations, making it difficult to determine the MIC visually.
-
Solution: For agents like this compound, the MIC is often defined as the lowest concentration that produces a significant (e.g., ≥50%) reduction in turbidity compared to the growth control well. Using a spectrophotometric plate reader to measure optical density can provide a more objective endpoint determination than visual inspection alone.
Issue 4: No growth in the positive control well.
-
Possible Cause: The fungal isolate may not be viable, or the growth medium may be improperly prepared.
-
Solution: Always use fresh, viable cultures for inoculum preparation. Subculture the isolates on appropriate agar plates to ensure purity and viability before starting the MIC assay. Double-check the preparation of the RPMI-1640 medium to ensure it has the correct pH (7.0 ± 0.1) and has been filter-sterilized.
Experimental Protocols
Protocol: Broth Microdilution MIC Testing for this compound
This protocol is based on established CLSI guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.
1. Media and Reagent Preparation:
-
Test Medium: Prepare RPMI-1640 medium (with L-glutamine, without bicarbonate) buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS). Sterilize by filtration.
-
This compound Stock Solution: Dissolve this compound powder in DMSO to create a stock solution of 1600 µg/mL. Store in small aliquots at -20°C or below.
2. Inoculum Preparation:
-
Subculture the fungal isolate onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate to obtain mature colonies.
-
Suspend colonies in sterile 0.85% saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this adjusted suspension in the test medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).
3. Plate Preparation:
-
Perform serial twofold dilutions of the this compound stock solution in the test medium across a 96-well microtiter plate to achieve the desired final concentration range.
-
Add 100 µL of each 2X drug dilution to the appropriate wells.
-
Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL and the final 1X drug concentration.
-
Include a drug-free well for a positive growth control and an uninoculated, drug-free well for a sterility control.
4. Incubation:
-
Incubate the plates at 35°C.
-
Incubation times vary by organism: 24-48 hours for Candida spp. and 48-96 hours for molds.
5. MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control well.
-
Reading can be done visually using a reading mirror or spectrophotometrically at 530 nm.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Comparator Drugs against Pathogenic Fungi (Broth Dilution Assay)
| Organism (Number of Strains) | Drug | MIC Range (µg/mL) |
| Dermatophytes | ||
| Trichophyton spp. (n=10) | This compound | 0.12 - 1 |
| Clotrimazole | 0.03 - 0.25 | |
| Terbinafine | 0.004 - 0.03 | |
| Yeasts | ||
| Candida albicans (n=15) | This compound | 0.12 - 1 |
| Clotrimazole | 0.25 - 2 | |
| Amphotericin B | 0.25 - 1 | |
| Molds | ||
| Aspergillus fumigatus (n=5) | This compound | 0.25 - 1 |
| Itraconazole | 0.25 - 1 | |
| Amphotericin B | 0.5 - 2 |
Data summarized from Borelli et al., 2008.
Visualizations
Diagrams of Key Processes
Caption: Dual mechanism of action of this compound on a fungal cell.
Caption: Workflow for the broth microdilution MIC testing method.
Caption: Troubleshooting logic for determining the MIC endpoint.
References
- 1. Modes of Action of the New Arylguanidine this compound beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C21H22N4OS | CID 159326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Abafungin In Vivo Research: Technical Support Center
Welcome to the technical support center for researchers studying the antifungal agent Abafungin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments. Given that this compound was primarily developed for topical use with low systemic absorption, this guide focuses on the anticipated challenges of adapting this compound for systemic in vivo studies.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is there a limited amount of published in vivo data for this compound?
Q2: What is the primary mechanism of action for this compound?
A2: this compound has a dual mechanism of action against fungal cells:
-
Inhibition of Ergosterol Biosynthesis: It specifically inhibits the enzyme sterol C-24-methyltransferase (encoded by the ERG6 gene). This enzyme is crucial for the transmethylation step in the fungal ergosterol biosynthesis pathway. Blocking this step disrupts the production of ergosterol, a vital component for fungal cell membrane integrity and function.
-
Direct Membrane Disruption: At higher concentrations, this compound appears to have a direct effect on the fungal cell membrane, causing increased permeability and leakage of essential cellular contents like ions and ATP, leading to cell death. This action is independent of the cell's metabolic state, affecting both growing and resting cells.
Q3: What are the main challenges in formulating this compound for systemic in vivo studies?
A3: The primary challenge is this compound's poor solubility in water. For systemic administration (e.g., intravenous or oral), the compound must be dissolved in a biocompatible vehicle. This often requires the use of organic co-solvents like dimethyl sulfoxide (DMSO), which can have toxic effects at higher concentrations, or the development of complex formulations such as lipid-based carriers or nanosuspensions to improve bioavailability.
Q4: In which solvents is this compound soluble?
A4: this compound is reported to be insoluble in water but soluble in DMSO (up to 3.79 mg/mL). For experimental purposes, a concentrated stock solution is typically prepared in 100% DMSO and then diluted into the final aqueous medium for in vitro assays or into a suitable vehicle for in vivo administration.
Q5: What animal models are appropriate for testing the in vivo efficacy of a novel antifungal like this compound?
A5: The choice of animal model depends on the research question.
-
Cutaneous/Topical Infections: A murine model of cutaneous candidiasis, caused by Candida albicans, is a standard and relevant model to test the efficacy of topical formulations.
-
Systemic Infections: For systemic efficacy, immunosuppressed murine models of disseminated candidiasis or aspergillosis are commonly used. These models are crucial for evaluating the pharmacokinetics and therapeutic potential of systemically administered antifungal agents.
Troubleshooting Guides
Guide 1: Poor Bioavailability or Efficacy in Systemic In Vivo Models
Problem: After administering this compound (oral or IP), you observe low plasma concentrations or a lack of efficacy against a systemic fungal infection compared to in vitro results.
| Potential Cause | Recommended Solution |
| Poor Solubility & Absorption | This compound is insoluble in water, leading to poor absorption from the gut or precipitation in the peritoneum. Action: Develop an advanced formulation. Consider using solubility enhancers like cyclodextrins, or create a lipid-based formulation (e.g., self-emulsifying drug delivery system) or a nanosuspension to improve oral bioavailability. |
| Vehicle Incompatibility/Toxicity | The solvent used for parenteral injection (e.g., high concentration of DMSO) may be causing local tissue damage, inflammation, or rapid drug precipitation, preventing systemic distribution. Action: Optimize the vehicle. Use a co-solvent system (e.g., DMSO, PEG300, Tween 80, saline) and ensure the final concentration of each component is below known toxicity thresholds. Perform a vehicle-only control study to assess tolerability. |
| Rapid Metabolism/Clearance | Although not documented for this compound, many antifungal agents are metabolized by the liver's cytochrome P450 system, leading to rapid clearance. Action: Conduct a preliminary pharmacokinetic (PK) study. Measure plasma drug concentrations at multiple time points after administration to determine the drug's half-life and clearance rate. This will inform appropriate dosing frequency. |
Guide 2: Inconsistent Results in a Topical Skin Infection Model
Problem: You are observing high variability in lesion scores or fungal burden between animals in a cutaneous infection model.
| Potential Cause | Recommended Solution |
| Inoculum Variability | Inconsistent number of viable fungal cells applied to the infection site. Action: Standardize the inoculum preparation. Ensure the fungal culture is in the correct growth phase (e.g., log phase), and quantify the cell concentration accurately using a hemocytometer or by plating serial dilutions for CFU counting before inoculation. |
| Inconsistent Drug Application | Uneven application of the topical formulation (e.g., cream, gel) across the infected area or between animals. Action: Use a positive displacement pipette or syringe to apply a precise volume/weight of the formulation. Define the application area clearly (e.g., using a biopsy punch mark as a guide) and ensure consistent spreading. |
| Vehicle Control Issues | The formulation vehicle itself may have some antifungal activity or may cause skin irritation that affects the infection. Action: Always include a "vehicle-only" control group that receives the formulation without this compound. This allows you to isolate the therapeutic effect of the drug from the effects of the vehicle. |
Quantitative Data Summary
Since published in vivo quantitative data for this compound is scarce, the following tables include available in vitro data and a representative table with hypothetical pharmacokinetic data for a generic, poorly soluble antifungal to guide experimental design.
Table 1: In Vitro Activity of this compound against Candida albicans
| Parameter | Concentration | Effect | Source |
| Ergosterol Biosynthesis Inhibition | 0.01 µg/mL | 50.5% reduction in sterol incorporation | |
| Ergosterol Biosynthesis Inhibition | 0.1 µg/mL | >97.2% reduction in sterol incorporation | |
| Ion Leakage Induction | 10 µg/mL | Rapid release of ions from cells |
Table 2: Hypothetical Pharmacokinetic Parameters for a Poorly Soluble Antifungal (Compound X) in Mice
This table provides example data to illustrate typical parameters for a compound with properties similar to this compound. This is for illustrative purposes only.
| Route of Administration | Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | 2 | 5% DMSO in Saline | 1500 | 0.1 | 2200 | 100 |
| Oral (PO) | 20 | Aqueous Suspension | 50 | 4 | 440 | <5 |
| Oral (PO) | 20 | Lipid-based Formulation | 450 | 2 | 3300 | ~35 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies
This protocol describes the preparation of a stock solution and a final dosing solution suitable for parenteral administration in mice, assuming a target dose of 10 mg/kg.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
PEG 300 (Polyethylene glycol 300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare 100 mg/mL Stock Solution: Weigh 100 mg of this compound and dissolve it in 1 mL of 100% DMSO. Vortex or sonicate until fully dissolved. This is your concentrated stock.
-
Calculate Dosing Volume: Assume an average mouse weight of 25 g and a dosing volume of 100 µL (0.1 mL).
-
Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg
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Required final concentration = 0.25 mg / 0.1 mL = 2.5 mg/mL
-
-
Prepare Final Dosing Solution (Example: 1 mL):
-
Calculate the volume of stock solution needed: (2.5 mg/mL * 1 mL) / 100 mg/mL = 0.025 mL (25 µL) of stock.
-
In a sterile microcentrifuge tube, prepare the vehicle by mixing:
-
5% DMSO: 50 µL
-
30% PEG 300: 300 µL
-
5% Tween 80: 50 µL
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60% Saline: 600 µL
-
-
To prepare the final formulation, combine 25 µL of the this compound stock with 975 µL of a pre-mixed vehicle containing PEG 300, Tween 80, and saline to achieve the target concentrations.
-
Note: The final vehicle composition will be approximately 7.3% DMSO, 29.2% PEG 300, 4.9% Tween 80, and 58.5% Saline. Always test the final vehicle for clarity and stability before injection. Administer immediately after preparation.
-
Protocol 2: Murine Model of Cutaneous Candidiasis
Materials:
-
Female BALB/c mice (6-8 weeks old)
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Candida albicans strain (e.g., SC5314)
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Sabouraud Dextrose Agar (SDA) and Broth (SDB)
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Anesthetic (e.g., isoflurane)
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Electric shaver, depilatory cream
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This compound topical formulation (e.g., 1% cream) and vehicle control
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Sterile PBS, sterile cotton swabs
Procedure:
-
Inoculum Preparation: Culture C. albicans on an SDA plate. Inoculate a single colony into SDB and grow overnight at 30°C. Wash cells twice with sterile PBS and resuspend to a final concentration of 1 x 10⁸ CFU/mL.
-
Animal Preparation: Anesthetize mice. Shave a 2x2 cm area on the dorsal side. Apply a depilatory cream for 1-2 minutes, then gently wash off with warm water.
-
Infection: Create a superficial abrasion on the skin using a sterile needle. Pipette 20 µL of the C. albicans suspension (2 x 10⁶ CFU) onto the abraded area and gently rub with a sterile cotton swab.
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Treatment: Begin treatment 24 hours post-infection. Divide mice into groups (e.g., Untreated, Vehicle Control, 1% this compound). Apply 20 mg of the respective topical formulation to the infected area once daily for 5-7 days.
-
Efficacy Assessment:
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Clinical Scoring: Monitor skin for signs of infection (erythema, scaling, crusting) daily and assign a clinical score.
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Fungal Burden: At the end of the experiment, euthanize the mice. Excise the infected skin, homogenize it in sterile PBS, and perform serial dilutions for plating on SDA to determine the CFU/gram of tissue.
-
Visualizations
Caption: Ergosterol biosynthesis pathway highlighting this compound's target.
Caption: Dual mechanism of action of this compound.
Caption: Workflow for troubleshooting poor in vivo efficacy.
References
- 1. This compound | C21H22N4OS | CID 159326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Modes of Action of the New Arylguanidine this compound beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Abafungin Experimental Design: Technical Support Center
Welcome to the technical support center for Abafungin research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experimental designs.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during in vitro experiments with this compound.
Q1: Why am I observing high variability in my Minimum Inhibitory Concentration (MIC) results for this compound?
A1: High variability in MIC values for this compound can stem from several factors, most notably its pH-dependent solubility.
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pH of Culture Media: this compound's solubility is significantly influenced by pH. It is poorly soluble at a neutral pH (~1 mg/L) but solubility increases in more acidic conditions (up to 10 mg/L at pH 5.0)[1][2]. Standard fungal culture media can have varying pH levels, which can alter the effective concentration of dissolved this compound. It has been observed that at pH 6, only 10% of clinical yeast isolates were susceptible, whereas at pH 5, all isolates responded to the drug[1].
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Inoculum Size: The density of the initial fungal inoculum can impact the apparent MIC. A higher inoculum may require a higher concentration of this compound to achieve growth inhibition[1].
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Choice of Growth Medium: The composition of the culture medium can affect both fungal growth and the activity of this compound. It is recommended to use defined minimal or slightly enriched liquid media for consistency[2].
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Incubation Time: The duration of incubation before reading the MIC can influence the results. Ensure a consistent and appropriate incubation time for the fungal species being tested.
Troubleshooting Steps:
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Standardize and Buffer Media pH: Ensure your culture medium is buffered to a consistent, slightly acidic pH (e.g., pH 5.0) to maintain this compound solubility and activity.
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Control Inoculum Density: Precisely standardize the initial inoculum concentration for all experiments using methods like spectrophotometry or hemocytometer counts.
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Use Consistent Media: Employ the same batch and type of culture medium for all related experiments to minimize variability.
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Optimize Incubation Time: Determine the optimal incubation time for your fungal strain and use it consistently across all assays.
Q2: I'm having trouble dissolving this compound for my experiments. What is the recommended procedure?
A2: this compound is poorly soluble in aqueous solutions at neutral pH.
-
Primary Solvent: For stock solutions, this compound is soluble in Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution in 100% DMSO. Sonication may be required to fully dissolve the compound.
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Working Solutions: When preparing working dilutions in your aqueous culture medium, be mindful of the final DMSO concentration. It is crucial to keep the final DMSO concentration low (typically ≤1%) to avoid solvent-induced toxicity to the fungi. Due to its low aqueous solubility, you may observe precipitation when diluting the DMSO stock into a neutral pH buffer or medium. As mentioned, using a slightly acidic medium (pH 5.0) can improve its solubility.
Protocol for Solubilization:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mg/mL). Use sonication if necessary to ensure complete dissolution.
-
Store the DMSO stock solution at -20°C or -80°C for long-term stability.
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For experiments, dilute the stock solution in your chosen culture medium (preferably buffered to a slightly acidic pH) to the final desired concentrations, ensuring the final DMSO concentration remains below 1%.
Q3: My dose-response curves for this compound are biphasic or show an incomplete effect. How should I interpret this?
A3: This is likely a manifestation of this compound's dual mechanism of action, which occurs at different concentration ranges.
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Low Concentrations (nM to low µM range): this compound primarily acts as a fungistatic agent by inhibiting ergosterol biosynthesis. Specifically, it targets the enzyme sterol-C-24-methyltransferase, which is involved in the transmethylation of the sterol side chain. This inhibition disrupts the production of ergosterol, a vital component of the fungal cell membrane, thereby impeding fungal growth.
-
High Concentrations (µg/mL range): At higher concentrations, this compound exhibits fungicidal activity through a more direct and rapid effect on the fungal cell membrane. This leads to membrane disruption, leakage of intracellular components like potassium ions and ATP, and ultimately, cell death.
This dual mechanism can result in complex dose-response curves where a plateau of partial inhibition (fungistatic effect) is observed at lower concentrations, followed by a steep drop in viability (fungicidal effect) at higher concentrations.
Experimental Approach to Differentiate Mechanisms:
-
Ergosterol Biosynthesis Assay: To specifically measure the impact on this pathway, you can perform sterol analysis (e.g., using GC-MS) on fungal cells treated with low concentrations of this compound to quantify the accumulation of precursor sterols and the depletion of ergosterol. A common method involves measuring the incorporation of 14C-acetate into the sterol fraction.
-
Membrane Integrity Assays: To assess the direct membrane-damaging effects, use assays that measure the leakage of intracellular components (e.g., ATP release assays, potassium efflux measurements) or the uptake of fluorescent dyes that are normally excluded by intact membranes (e.g., propidium iodide, SYTOX Green). These effects will be more prominent at higher concentrations of this compound.
Q4: Can this compound be used in agar-based assays?
A4: Yes, but with caution regarding the composition of the agar. The activity of this compound can be affected by components within the agar. Specifically, the presence of sulfuric acid in some batches of agar can reduce the apparent activity of the drug. When performing agar dilution assays, it is recommended to use agarose, which is a more neutral polymer, to avoid this interference.
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | No. of Strains | MIC Range (µg/mL) | MFC Range (µg/mL) |
| Trichophyton spp. | - | - | 1 - >64 |
| Microsporum spp. | - | - | 1 - 32 |
| Epidermophyton floccosum | - | - | 1 - 4 |
| Candida albicans | - | 0.12 - 4 | 0.25 - 16 |
| Candida spp. (non-albicans) | - | 0.12 - 8 | 0.25 - 32 |
| Aspergillus fumigatus | - | 0.5 - 1 | - |
| Aspergillus spp. | - | 0.25 - 2 | 0.5 - 4 |
Data compiled from Borelli C, et al. Chemotherapy. 2008. MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay (Adapted from CLSI guidelines)
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Preparation of this compound: Prepare a stock solution of this compound in 100% DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using a buffered culture medium (e.g., RPMI-1640 with MOPS, adjusted to a slightly acidic pH if necessary).
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the culture medium to achieve the final recommended inoculum density (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).
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Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Include a drug-free well as a growth control and an uninoculated well as a sterility control. Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control.
Protocol 2: Fungal Membrane Integrity Assay (ATP Release)
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Cell Preparation: Grow fungal cells to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., sterile distilled water or a minimal buffer), and resuspend them to a standardized density.
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Treatment: Add this compound at various concentrations (focusing on the higher, fungicidal range) to the cell suspensions. Include a vehicle control (DMSO) and a positive control for maximal ATP release (e.g., a lytic agent).
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Sampling: At different time points after adding this compound, take aliquots of the cell suspension.
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ATP Measurement: Measure the extracellular ATP in the samples using a commercial bioluminescence assay kit (e.g., luciferin/luciferase-based). The light emission is proportional to the amount of ATP released from damaged cells.
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Data Analysis: Compare the ATP levels in the this compound-treated samples to the controls to quantify the extent of membrane damage.
Mandatory Visualization
Caption: Dual mechanism of action of this compound.
References
Technical Support Center: Abafungin Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Abafungin in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its poor solubility in aqueous solutions, the recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO). For specialized applications, Diethylene Glycol Monoethyl Ether (Transcutol) has also been identified as a potential solvent.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, it is recommended to store this compound stock solutions in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: Is this compound sensitive to pH changes in solution?
A3: Yes, this compound's stability is influenced by pH. Forced degradation studies have shown that this compound is more stable in acidic conditions compared to alkaline conditions.[1] While its fungicidal activity is not significantly dependent on pH within the range of 3.0 to 5.0, prolonged exposure to alkaline environments can lead to degradation.[1][3]
Q4: How stable is this compound when exposed to light and heat?
A4: this compound exhibits some sensitivity to heat and light. Photolytic degradation has been observed, although it is relatively low compared to other stress factors. Thermal degradation can also occur, with studies showing a 5-7% degradation after 48 hours at 70°C. Therefore, it is recommended to protect this compound solutions from light and avoid prolonged exposure to high temperatures.
Q5: What are the primary degradation pathways for this compound?
A5: Based on forced degradation studies, this compound is susceptible to degradation through hydrolysis (especially under alkaline conditions) and oxidation. While the exact chemical structures of the degradation products are not fully elucidated in publicly available literature, these pathways are the primary concern for maintaining the stability of this compound in solution.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation, storage, and use of this compound solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution in aqueous media. | This compound is poorly soluble in water. Diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution. | 1. Decrease the final concentration: The desired concentration may exceed this compound's solubility limit in the final aqueous solution. 2. Increase the co-solvent concentration: Ensure the final concentration of DMSO is sufficient to maintain solubility, but be mindful of potential cellular toxicity (typically <0.5%). 3. Use a solubilizing agent: Consider incorporating cyclodextrins or other solubilizing excipients into the aqueous medium before adding the this compound stock. 4. Optimize the dilution method: Add the DMSO stock solution dropwise to the vortexing aqueous medium to facilitate rapid dispersion. |
| Loss of antifungal activity over time in prepared solutions. | Chemical degradation of this compound due to improper storage or handling. | 1. Verify storage conditions: Ensure stock solutions are stored at the recommended temperatures (-20°C or -80°C) and protected from light. 2. Prepare fresh dilutions: For optimal results, prepare fresh working dilutions from your stock solution for each experiment. 3. Check the pH of the medium: If the experimental medium is alkaline, consider buffering to a more neutral or slightly acidic pH to slow down hydrolytic degradation. |
| Inconsistent experimental results between batches of this compound solution. | Variability in the initial dissolution of the compound or partial degradation. | 1. Ensure complete dissolution: Visually inspect the stock solution to confirm that all solid material has dissolved. Gentle warming (to 37°C) or brief sonication can aid in dissolution. 2. Perform a stability check: If inconsistency persists, consider performing a quick stability check of your stock solution using a validated analytical method like HPLC. |
Data on this compound Stability
The following table summarizes the degradation of this compound under various stress conditions as determined by forced degradation studies.
| Stress Condition | Duration | Degradation of API (%) | Degradation in Formulation (%) |
| Alkaline Hydrolysis (0.1N NaOH) | 60 min | 7.57 | 8.53 |
| 90 min | 9.63 | 10.69 | |
| Acidic Hydrolysis (3N HCl) | 60 min | 13.72 | 14.55 |
| 90 min | 2.44 | 19.56 | |
| Oxidative Degradation (30% H₂O₂) | 15 min | 24.65 | 23.85 |
| Dry Heat | 48 hours at 70°C | 5.36 | 6.32 |
| Photolytic Degradation | Not Specified | 1.36 | 1.69 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: 378.49 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile, low-adhesion polypropylene microcentrifuge tubes
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Calibrated analytical balance and precision pipettes
Procedure:
-
Weigh out 3.785 mg of this compound powder and place it into a sterile microcentrifuge tube.
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Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.
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If dissolution is slow, gentle warming in a 37°C water bath or brief sonication in a water bath can be applied.
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Visually inspect the solution against a light source to ensure no visible particles remain.
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Aliquot the stock solution into single-use volumes in sterile, low-adhesion polypropylene tubes.
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Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: General Method for Evaluating this compound Stability by HPLC
Objective: To provide a general framework for a stability-indicating HPLC method to assess the degradation of this compound in solution.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Mobile phase components (e.g., acetonitrile, methanol, phosphate buffer)
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Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
Procedure:
-
Method Development: Develop an isocratic or gradient HPLC method capable of separating the intact this compound peak from potential degradation products. A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is a common starting point. The detection wavelength should be set at the λmax of this compound (approximately 242 nm).
-
Forced Degradation Study:
-
Acidic: Incubate an this compound solution with an appropriate concentration of HCl (e.g., 0.1N - 3N) at a controlled temperature.
-
Alkaline: Incubate an this compound solution with an appropriate concentration of NaOH (e.g., 0.1N) at a controlled temperature.
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Oxidative: Treat an this compound solution with hydrogen peroxide (e.g., 3-30%).
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Thermal: Expose a solution of this compound to elevated temperatures (e.g., 70°C).
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Photolytic: Expose an this compound solution to a light source (e.g., UV lamp or daylight).
-
-
Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
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Data Evaluation: Analyze the chromatograms to determine the percentage of this compound remaining and the formation of any degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
Visualizations
References
Adjusting pH for optimal Abafungin activity in culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abafungin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity in culture?
A1: The fungicidal activity of this compound does not appear to be significantly dependent on pH within the typical range used for fungal culture.[1] However, for standardized testing of fungi, a pH of 5.0 is often used.[1][2] It is recommended to test a pH range to determine the optimal conditions for your specific fungal species and experimental setup.
Q2: My this compound activity is lower than expected. Could pH be a factor?
A2: While this compound's activity is not strongly pH-dependent, suboptimal pH can affect fungal growth and may indirectly impact the apparent activity of the compound.[1] Ensure your culture medium is buffered to a stable pH. For some fungi, acidic conditions may enhance the activity of certain antifungal agents.[3]
Q3: What is the mechanism of action of this compound?
A3: this compound has a dual mechanism of action. Firstly, it inhibits the enzyme sterol-C-24-methyltransferase, which is involved in the transmethylation at the C-24 position of the sterol side chain in the ergosterol biosynthesis pathway. Secondly, it has a direct effect on the fungal cell membrane, leading to disruption, leakage of cellular contents, and cell death. This action is independent of whether the fungal cells are actively growing or in a resting state.
Q4: Are there any known signaling pathways affected by this compound?
A4: Current research primarily points to this compound's direct interference with the ergosterol biosynthesis pathway and its direct action on the cell membrane. There is no strong evidence to suggest that it directly targets specific intracellular signaling cascades in the way that some other antifungals do.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent this compound Efficacy | pH drift in culture medium. | Use a buffered medium such as RPMI 1640 with MOPS to maintain a stable pH. |
| Fungal strain variability. | Different fungal isolates can have varying susceptibility. Ensure you are using a consistent and well-characterized strain. | |
| Low Potency Observed | Suboptimal pH for fungal growth. | While this compound is active across a range of pH values, ensure the pH of your medium is optimal for the growth of your specific fungal species to allow for accurate assessment of antifungal activity. |
| Inaccurate drug concentration. | Verify the concentration of your this compound stock solution and ensure proper dilution. | |
| Unexpected Cytotoxicity | Off-target effects at high concentrations. | High concentrations of this compound can cause direct membrane damage. Consider performing a dose-response curve to determine the optimal concentration for your experiment. |
Quantitative Data Summary
The following table summarizes the Minimum Fungicidal Concentrations (MFCs) of this compound against Candida albicans at different pH values.
| pH | Cumulative Percentage of Strains Killed (%) |
| 2 | 10 |
| 4 | 10 |
| 8 | 30 |
| 16 | 100 |
Data adapted from in vitro studies on clinical isolates of C. albicans after 3 days of incubation.
Experimental Protocols
Protocol for Determining Optimal pH for this compound Activity
This protocol outlines a method to determine the optimal pH for this compound activity against a specific fungal strain using a broth microdilution assay.
Materials:
-
This compound
-
Fungal strain of interest
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RPMI 1640 medium
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MOPS buffer
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Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
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96-well microtiter plates
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Spectrophotometer or plate reader
Procedure:
-
Medium Preparation:
-
Prepare RPMI 1640 medium buffered with MOPS.
-
Divide the medium into several aliquots and adjust the pH of each aliquot to a different value (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using HCl or NaOH.
-
Sterilize the pH-adjusted media by filtration.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in the pH-adjusted RPMI 1640 media to the desired final inoculum concentration.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions of this compound in each of the pH-adjusted media in the 96-well plates.
-
-
Incubation:
-
Inoculate the wells containing the serially diluted this compound with the fungal suspension.
-
Include positive controls (fungus in medium without drug) and negative controls (medium only) for each pH value.
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Incubate the plates at the optimal temperature for the fungal strain for 24-48 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each pH by visual inspection or by measuring the optical density at 600 nm.
-
To determine the Minimum Fungicidal Concentration (MFC), plate aliquots from wells showing no growth onto drug-free agar plates and incubate. The lowest concentration that results in no growth on the subculture plates is the MFC.
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Compare the MIC and MFC values across the different pH levels to determine the optimal pH for this compound activity.
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Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for pH optimization of this compound.
References
- 1. Modes of Action of the New Arylguanidine this compound beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pH Signaling in Human Fungal Pathogens: a New Target for Antifungal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Abafungin assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Abafungin assays.
Troubleshooting Inconsistent Results
This section addresses common issues that may lead to variability in your this compound assay results.
| Question/Issue | Possible Causes | Recommended Solutions |
| Why are my Minimum Inhibitory Concentration (MIC) values for this compound higher than expected or inconsistent, especially in solid media? | Interaction with Assay Medium: Standard agar contains agaropectin with sulfate groups that can interfere with this compound activity, leading to artificially high MIC values.[1] | Use Agarose: Substitute agar with a low-sulfate agarose for agar dilution assays. This will provide more consistent and accurate MIC readings.[1] Broth Microdilution: Whenever possible, use broth microdilution assays as the primary method for determining MIC, as this avoids solidification agent interference. |
| I am observing little to no antifungal activity. | Compound Degradation: this compound may have degraded due to improper storage.[2] Incorrect Concentration: Errors in serial dilution calculations can lead to lower than intended final concentrations.[3] Resistant Fungal Strain: The fungal strain may have intrinsic or acquired resistance.[3] | Storage: Ensure this compound stock solutions are stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage, protected from light and moisture. Avoid repeated freeze-thaw cycles. Verify Calculations: Double-check all dilution calculations. Use Control Strains: Include a known susceptible control strain in your experiments to validate the assay's performance. |
| My results show high variability between replicates. | Solvent Effects: If using DMSO to dissolve this compound, high final concentrations can impact fungal growth. Inconsistent Inoculum: Variation in the initial fungal cell density can lead to inconsistent results. | Control DMSO Concentration: For aqueous-based assays, ensure the final DMSO concentration does not exceed 1%. Standardize Inoculum: Prepare and standardize the fungal inoculum photometrically to ensure a consistent starting cell density for each experiment. |
| The fungicidal effect appears weaker than anticipated. | Assay Duration: Insufficient incubation time may not be enough to observe the full fungicidal effect. Dual Mechanism of Action: this compound's primary mechanisms are concentration-dependent. Ergosterol biosynthesis inhibition occurs at lower concentrations, while direct membrane damage and subsequent cell death occur at higher concentrations. | Time-Kill Assays: Perform time-kill curve assays to determine the optimal time frame for observing the fungicidal activity against your specific fungal strain. Concentration Range: Test a broad range of this compound concentrations to ensure you are observing both of its mechanisms of action. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound has a dual mechanism of action. At lower concentrations (around 10⁻⁷M), it inhibits ergosterol biosynthesis by targeting the enzyme sterol-C-24-methyltransferase. At higher concentrations (around 10⁻⁴M), it acts directly on the fungal cell membrane, causing disruption, leakage of potassium and ATP, and ultimately cell death. This dual action is effective against both growing and resting fungi.
Q2: How does the choice of assay medium affect this compound's performance?
A2: The choice of solidifying agent in your medium is critical. Standard agar contains sulfated polymers that can antagonize this compound's activity, leading to significantly higher MIC values. Using agarose, which has a lower sulfate content, minimizes this interference and provides more reliable results.
Q3: What are the recommended storage conditions for this compound?
A3: this compound stock solutions should be stored sealed and protected from moisture and light. For storage up to one month, -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended.
Q4: Are there known drug interactions that could affect my in vitro assays?
A4: While most drug interaction data pertains to clinical use, it's important to be aware of chemical interactions in your assays. For instance, antacids can reduce the absorption of this compound, suggesting that assay buffers with high pH or certain divalent cations might impact its availability. It is best to use standard, recommended media like Yeast Nitrogen Base (YNB) or Sabouraud dextrose.
Q5: Can I use this compound against non-metabolizing or "resting" fungi?
A5: Yes, a key feature of this compound is its effectiveness against both metabolically active and resting fungal cells. This is attributed to its ability to directly damage the cell membrane, a mechanism that is not dependent on active cell growth or division.
Data Summary
The following table summarizes the impact of different agar and agarose batches, distinguished by their sulfated ash content, on the activity of this compound against Candida albicans.
| Solidifying Agent | Sulfated Ash (%) | Geometric Mean MIC (μg/ml) of this compound |
| Agarose A | 0.1 | 1.78 |
| Agarose B | 0.35 | 11.1 |
| Agarose C | 1.0 | >80 |
| Standard Agar | 2.0 | >80 |
| Data adapted from a study on the modes of action of this compound. |
Key Experimental Protocols
Ergosterol Biosynthesis Assay
This protocol measures the effect of this compound on the synthesis of ergosterol.
-
Cell Preparation: Adjust the density of the fungal cell culture (e.g., C. albicans strain TIMM 0144) to 10⁷ cells/ml in Yeast Nitrogen Base (YNB) broth.
-
Incubation with this compound: Incubate the cell suspension with the desired concentrations of this compound at 37°C on a shaker.
-
Radiolabeling: Add 7.4 kBq/ml of ¹⁴C-acetate to the suspension.
-
Lipid Extraction: After 3 hours of incubation, take test samples and saponify them at 85°C for 2 hours in a solution of 15% KOH and 50% ethanol. Extract the lipid fraction with petroleum ether.
-
Analysis: Evaporate the petroleum ether, dissolve the residue in ether, and analyze the sterol content using thin-layer chromatography.
Potassium Release Assay
This protocol determines cell membrane damage by measuring the leakage of intracellular potassium.
-
Cell Preparation: Prepare a dense suspension of freshly grown yeast cells (e.g., C. albicans) at 10⁸ cells/ml in distilled water.
-
Incubation: Place the suspension on a shaker at 37°C and add the desired concentrations of this compound.
-
Sample Collection: At various time points, collect samples and filter them through a glass fiber filter to separate the cells from the extracellular fluid.
-
Potassium Measurement: Determine the potassium content of the filtrate using colorimetric analysis via flame spectrochemical analysis.
-
Quantification: Express the amount of released K⁺ as a ratio relative to the total potassium content, which can be determined from a control sample boiled for 10 minutes.
Visualizations
This compound's Dual Mechanism of Action
References
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: Abafungin versus Ketoconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two antifungal agents, abafungin and ketoconazole. The information presented is supported by experimental data to assist researchers and professionals in the field of drug development in understanding the distinct and overlapping properties of these compounds.
Overview of Antifungal Action
This compound, a novel arylguanidine, exhibits a dual mechanism of action, targeting both ergosterol biosynthesis and the integrity of the fungal cell membrane.[1][2][3] In contrast, ketoconazole, an established imidazole antifungal, primarily acts by inhibiting a key enzyme in the ergosterol biosynthesis pathway.[4] This fundamental difference in their modes of action may have implications for their antifungal spectrum, potency, and the potential for resistance development.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and ketoconazole, focusing on their inhibitory activities.
| Parameter | This compound | Ketoconazole | Fungal Species | Reference |
| Primary Enzyme Target | Sterol C-24-methyltransferase | Lanosterol 14α-demethylase (CYP51) | Candida albicans | [1] |
| IC50 (Enzyme Inhibition) | Not explicitly reported | 0.4 - 0.6 µM | Candida albicans CYP51 | |
| Minimum Inhibitory Concentration (MIC) Range vs. Dermatophytes | Comparable to amorolfine | Not directly compared in the same study | Trichophyton spp., Microsporum spp., Epidermophyton | |
| Minimum Inhibitory Concentration (MIC) Range vs. Candida spp. | Superior to bifonazole, clotrimazole, terbinafine, and amorolfine | Not directly compared in the same study | Candida spp. | |
| Minimum Inhibitory Concentration (MIC) Range vs. Aspergillus spp. | Superior to bifonazole, clotrimazole, terbinafine, and amorolfine | Not directly compared in the same study | Aspergillus spp. |
Mechanisms of Action: A Detailed Comparison
This compound: A Dual-Pronged Attack
This compound's antifungal activity stems from two distinct mechanisms:
-
Inhibition of Ergosterol Biosynthesis: this compound targets and inhibits the enzyme sterol-C-24-methyltransferase. This enzyme is crucial for the methylation of sterols at the C-24 position, a key step in the ergosterol biosynthesis pathway in fungi. By blocking this step, this compound disrupts the production of ergosterol, a vital component of the fungal cell membrane.
-
Direct Membrane Damage: Independently of its effects on ergosterol synthesis, this compound exerts a direct damaging effect on the fungal cell membrane. This leads to the leakage of essential intracellular components, such as potassium ions and ATP, ultimately contributing to cell death. This direct action on the membrane is a key differentiator from azole antifungals like ketoconazole.
Ketoconazole: A Targeted Enzymatic Blockade
Ketoconazole's primary mechanism of action is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is responsible for the conversion of lanosterol to ergosterol. By binding to the heme iron of the enzyme, ketoconazole effectively blocks this critical step in the ergosterol biosynthesis pathway. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and experimental workflows associated with the mechanisms of action of this compound and ketoconazole.
Caption: Dual mechanism of action of this compound.
Caption: Mechanism of action of Ketoconazole.
Caption: Experimental workflows for mechanism analysis.
Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the mechanisms of action of this compound and ketoconazole.
This compound: Inhibition of Ergosterol Biosynthesis
-
Objective: To determine the effect of this compound on the ergosterol biosynthesis pathway.
-
Methodology:
-
Candida albicans cells are cultured in a suitable broth medium.
-
The fungal culture is incubated with varying concentrations of this compound.
-
After incubation, the cells are harvested, and the sterols are extracted.
-
The extracted sterols are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different sterol intermediates.
-
An accumulation of the substrate of sterol C-24-methyltransferase and a depletion of downstream products, including ergosterol, indicates inhibition of this enzyme.
-
This compound: Fungal Cell Membrane Damage Assay (Potassium Release)
-
Objective: To quantify the damage to the fungal cell membrane caused by this compound.
-
Methodology:
-
A dense suspension of Candida albicans cells is prepared in distilled water.
-
This compound is added to the cell suspension at various concentrations.
-
At specific time intervals, aliquots of the suspension are taken and centrifuged to pellet the cells.
-
The supernatant, containing the extracellular fluid, is collected.
-
The concentration of potassium ions in the supernatant is measured using a flame photometer.
-
The amount of potassium released is expressed as a percentage of the total intracellular potassium, which is determined by boiling a control cell suspension to release all intracellular contents.
-
Ketoconazole: Inhibition of Lanosterol 14α-Demethylase (CYP51)
-
Objective: To determine the inhibitory potency of ketoconazole against its target enzyme.
-
Methodology:
-
The fungal lanosterol 14α-demethylase (CYP51) enzyme is purified.
-
The purified enzyme is incubated in a reaction mixture containing its substrate, lanosterol, and a range of ketoconazole concentrations.
-
The enzymatic reaction is initiated and allowed to proceed for a defined period.
-
The reaction is then stopped, and the amount of product formed (14-demethyllanosterol) is quantified, typically using spectrophotometry or liquid chromatography-mass spectrometry (LC-MS).
-
The concentration of ketoconazole that inhibits 50% of the enzyme's activity (IC50) is calculated from the dose-response curve.
-
Conclusion
This compound and ketoconazole represent two distinct approaches to targeting the fungal cell. While both ultimately disrupt the integrity of the fungal cell membrane by interfering with ergosterol biosynthesis, their specific molecular targets within this pathway differ. Furthermore, this compound possesses a second, direct membrane-damaging mechanism that is independent of ergosterol synthesis. This dual mode of action may offer advantages in terms of antifungal efficacy and the potential to overcome certain resistance mechanisms. The provided experimental data and protocols offer a foundation for further comparative studies to fully elucidate the therapeutic potential of these antifungal agents.
References
- 1. Modes of Action of the New Arylguanidine this compound beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modes of action of the new arylguanidine this compound beyond interference with ergosterol biosynthesis and in vitro activity against medically important fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketoconazole - Wikipedia [en.wikipedia.org]
Abafungin's Dual Assault on Fungal Cells: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an in-depth validation of Abafungin's dual mechanism of action, comparing its performance with other antifungal agents. Supported by experimental data, this analysis highlights this compound's unique approach to combating fungal infections.
This compound, a novel synthetic arylguanidine, distinguishes itself in the antifungal landscape through a potent dual mechanism of action that targets the fungal cell membrane. This two-pronged attack involves the inhibition of ergosterol biosynthesis and direct disruption of membrane integrity, leading to both fungistatic and fungicidal effects against a broad spectrum of pathogenic fungi, including dermatophytes, yeasts, and molds.[1][2][3][4] This guide delves into the experimental validation of these mechanisms, presenting comparative data and detailed protocols to offer a comprehensive understanding of this compound's antifungal profile.
Dual Mechanism of Action: A Closer Look
This compound's efficacy stems from its ability to simultaneously undermine the structural and functional integrity of the fungal cell membrane through two distinct but complementary actions:
-
Inhibition of Ergosterol Biosynthesis: this compound specifically targets and inhibits the enzyme sterol-C-24-methyltransferase.[1] This enzyme is crucial for the transmethylation step at the C-24 position of the sterol side chain in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes. By inhibiting its synthesis, this compound disrupts fungal cell growth and proliferation.
-
Direct Membrane Disruption: Independent of its effects on ergosterol synthesis, this compound exerts a direct, damaging effect on the fungal cell membrane. This action leads to increased membrane permeability, resulting in the leakage of essential intracellular components such as ions and ATP. This direct assault on the membrane contributes to the fungicidal activity of this compound, proving effective even against non-metabolizing or 'resting' fungal cells.
While the primary mechanisms of this compound are well-established to be membrane-centric, it is important to note that some other antifungal agents achieve their effects through different pathways, such as the inhibition of protein synthesis. While there is no direct evidence to suggest that this compound inhibits protein synthesis, a comprehensive understanding of antifungal strategies necessitates a comparison with agents that do target this pathway.
Comparative Antifungal Activity
The following tables summarize the in vitro activity of this compound against various pathogenic fungi, compared to other well-established antifungal agents with different mechanisms of action.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Drugs against Dermatophytes
| Fungal Species | This compound (µg/mL) | Clotrimazole (µg/mL) | Terbinafine (µg/mL) | Itraconazole (µg/mL) | Griseofulvin (µg/mL) |
| Trichophyton mentagrophytes | 0.5 - 4 | 0.06 - 0.5 | 0.004 - 0.03 | 0.06 - 0.25 | 0.25 - 2 |
| Trichophyton rubrum | 1 - 8 | 0.125 - 1 | 0.004 - 0.03 | 0.06 - 0.5 | 0.25 - 2 |
| Microsporum canis | 0.5 - 4 | 0.06 - 0.5 | 0.008 - 0.06 | 0.125 - 1 | 0.5 - 4 |
| Epidermophyton floccosum | 0.25 - 2 | 0.06 - 0.25 | 0.004 - 0.015 | 0.03 - 0.125 | 0.25 - 1 |
Data compiled from multiple sources.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Drugs against Yeasts and Molds
| Fungal Species | This compound (µg/mL) | Fluconazole (µg/mL) | Amphotericin B (µg/mL) | Caspofungin (µg/mL) |
| Candida albicans | 0.5 - 16 | 0.125 - 64 | 0.125 - 1 | 0.03 - 0.25 |
| Candida glabrata | 1 - 32 | 1 - >64 | 0.25 - 2 | 0.06 - 0.5 |
| Aspergillus fumigatus | 0.5 - 1 | >64 | 0.25 - 1 | 0.06 - 0.25 |
| Aspergillus niger | 1 - 4 | >64 | 0.5 - 2 | 0.125 - 1 |
Data compiled from multiple sources.
Visualizing this compound's Mechanism and Experimental Validation
To further elucidate the processes involved, the following diagrams illustrate this compound's signaling pathway, the experimental workflow for mechanism validation, and the logical relationship of its dual action.
Detailed Experimental Protocols
For the validation of this compound's mechanisms of action, the following key experimental protocols are provided.
Protocol 1: Ergosterol Biosynthesis Inhibition Assay
This protocol is adapted from methods used to assess the impact of antifungal agents on sterol synthesis.
1. Fungal Culture and Treatment:
-
Grow the desired fungal strain (e.g., Candida albicans) in a suitable liquid medium (e.g., Yeast Nitrogen Base broth) to mid-log phase.
-
Introduce varying concentrations of this compound to the cultures and incubate for a defined period (e.g., 3-24 hours).
2. Radiolabeling of Sterols:
-
Add a radiolabeled precursor, such as [14C]-acetate or L-[Methyl-14C]methionine, to the fungal cultures.
-
Continue incubation to allow for the incorporation of the radiolabel into newly synthesized sterols.
3. Lipid Extraction:
-
Harvest the fungal cells by centrifugation.
-
Saponify the cell pellet using a solution of potassium hydroxide in ethanol at an elevated temperature (e.g., 80-85°C) to break open the cells and hydrolyze esters.
-
Extract the non-saponifiable lipids (including sterols) using an organic solvent like n-hexane or petroleum ether.
4. Sterol Analysis:
-
Evaporate the organic solvent and redissolve the lipid extract in a small volume of a suitable solvent.
-
Separate the different sterol fractions using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
For HPLC analysis, a C18 reverse-phase column is commonly used with a mobile phase of methanol or an acetonitrile/methanol mixture, and detection is performed using a UV detector at approximately 282 nm.
5. Quantification:
-
If using radiolabeling, quantify the radioactivity in the ergosterol spot/peak using a scintillation counter or a bio-imaging analyzer.
-
For non-radiolabeled methods, quantify the ergosterol peak area from the HPLC chromatogram and compare it to a standard curve of known ergosterol concentrations.
-
A reduction in the amount of ergosterol in this compound-treated samples compared to untreated controls indicates inhibition of the biosynthesis pathway.
Protocol 2: Fungal Cell Membrane Integrity Assay
This protocol utilizes the fluorescent dye propidium iodide (PI) to assess membrane permeability.
1. Fungal Culture and Treatment:
-
Grow the fungal strain in a liquid medium to the desired growth phase.
-
Expose the fungal cells to different concentrations of this compound for a specified duration. Include an untreated control and a positive control (e.g., heat-killed cells).
2. Staining with Propidium Iodide:
-
Harvest the fungal cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline - PBS).
-
Resuspend the cells in the buffer and add propidium iodide solution to a final concentration of approximately 1-5 µg/mL.
-
Incubate the cells in the dark for 15-30 minutes. Propidium iodide can only enter cells with compromised membranes.
3. Analysis by Flow Cytometry or Fluorescence Microscopy:
-
Analyze the stained cell suspension using a flow cytometer. Excite the cells with a laser at an appropriate wavelength (e.g., 488 nm) and collect the emission in the red channel (typically >600 nm).
-
Alternatively, visualize the cells under a fluorescence microscope. Cells with damaged membranes will exhibit red fluorescence.
4. Data Interpretation:
-
Quantify the percentage of fluorescent (PI-positive) cells in the treated and control samples.
-
A significant increase in the percentage of PI-positive cells in the this compound-treated samples indicates a loss of membrane integrity.
Conclusion
The experimental evidence strongly supports the dual mechanism of action of this compound, which targets the fungal cell membrane through both the inhibition of ergosterol biosynthesis and direct membrane disruption. This multifaceted approach contributes to its broad-spectrum antifungal activity and positions it as a significant agent in the treatment of fungal infections. The provided comparative data and detailed experimental protocols offer a robust framework for further research and development in the field of antifungal therapeutics.
References
- 1. Modes of Action of the New Arylguanidine this compound beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C21H22N4OS | CID 159326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Modes of action of the new arylguanidine this compound beyond interference with ergosterol biosynthesis and in vitro activity against medically important fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Abafungin and Clotrimazole: An Antifungal Showdown
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal therapeutics, the continuous evaluation of novel compounds against established agents is paramount for advancing clinical practice. This guide provides a detailed, data-driven comparison of abafungin, a novel arylguanidine, and clotrimazole, a widely used imidazole antifungal. We delve into their mechanisms of action, in vitro efficacy against a range of pathogenic fungi, and available clinical insights, presenting a comprehensive resource for the scientific community.
At a Glance: this compound vs. Clotrimazole
| Feature | This compound | Clotrimazole |
| Drug Class | Arylguanidine | Imidazole |
| Mechanism of Action | Dual-action: Inhibits sterol-C-24-methyltransferase in the ergosterol biosynthesis pathway and causes direct membrane damage.[1][2][3][4][5] | Inhibits lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway. |
| Antifungal Spectrum | Broad-spectrum activity against dermatophytes, yeasts (Candida), and molds (Aspergillus). | Broad-spectrum activity against dermatophytes and yeasts (Candida). |
| Clinical Development | Reached Phase II clinical trials; a Phase III trial for dermatomycoses was discontinued. | Widely approved and used for various topical and mucosal fungal infections. |
Mechanism of Action: A Tale of Two Pathways
This compound and clotrimazole both target the integrity of the fungal cell membrane by disrupting the ergosterol biosynthesis pathway, albeit at different key enzymatic steps.
This compound's Dual Assault: this compound exhibits a unique, dual mechanism of action. Primarily, it inhibits the enzyme sterol-C-24-methyltransferase, which is crucial for the transmethylation at the C-24 position of the sterol side chain. This disruption in the ergosterol pathway compromises the fungal cell membrane. Additionally, this compound exerts a direct damaging effect on the cell membrane, leading to leakage of cellular contents and cell death. This dual action contributes to its fungicidal activity against both growing and resting fungal cells.
Clotrimazole's Targeted Inhibition: Clotrimazole, a well-established imidazole, acts by specifically inhibiting lanosterol 14-alpha-demethylase. This enzyme is a cytochrome P450-dependent enzyme responsible for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a precursor of ergosterol. By blocking this step, clotrimazole leads to the depletion of ergosterol and the accumulation of toxic methylated sterols in the fungal cell membrane, ultimately inhibiting fungal growth.
In Vitro Antifungal Activity: A Quantitative Comparison
The in vitro activity of both agents has been evaluated against a range of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Dermatophytes
Studies indicate that this compound's activity against dermatophytes is generally comparable to or slightly less potent than clotrimazole.
| Organism | This compound MIC Range (µg/mL) | Clotrimazole MIC Range (µg/mL) |
| Trichophyton spp. | 1 - 16 | 0.08 - 0.43 |
| Microsporum spp. | 1 - 16 | 0.08 - 0.43 |
| Epidermophyton floccosum | 1 - 16 | 0.08 - 0.43 |
Note: Data for this compound is based on a broth dilution assay with an incubation of 14 days. Data for clotrimazole is from a study using a broth microdilution method.
Yeasts
This compound has demonstrated potent activity against various Candida species, often superior to that of clotrimazole.
| Organism | This compound MIC Range (µg/mL) | Clotrimazole MIC Range (µg/mL) |
| Candida albicans | 0.5 - 16 | 0.008 - 8 |
| Candida glabrata | Not widely reported | 0.125 - >8 |
| Candida krusei | Not widely reported | 0.125 |
Note: this compound MICs were determined by a broth dilution assay with 24-48 hours of incubation. Clotrimazole MICs are from various studies using EUCAST or CLSI methods.
Molds
Against molds like Aspergillus, this compound has shown promising in vitro activity.
| Organism | This compound MIC Range (µg/mL) | Clotrimazole MIC Range (µg/mL) |
| Aspergillus fumigatus | 0.5 - 1 | Not widely reported for clinical breakpoints |
| Aspergillus niger | Not widely reported | Not widely reported for clinical breakpoints |
Note: this compound MICs were determined by a broth dilution assay with an incubation of 5-7 days.
Experimental Protocols
The determination of in vitro antifungal activity is highly dependent on the methodology employed. The following sections detail the typical experimental protocols used for evaluating agents like this compound and clotrimazole.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is a standardized method for determining the MIC of an antifungal agent.
1. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts and dermatophytes, Potato Dextrose Agar for molds) to obtain pure colonies.
-
A suspension of the fungal cells or conidia is prepared in sterile saline or water.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density (e.g., 1-5 x 10^6 CFU/mL for yeasts). This suspension is then further diluted in the test medium to achieve the desired final inoculum concentration.
2. Antifungal Agent Preparation:
-
A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial two-fold dilutions of the antifungal agent are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS).
3. Inoculation and Incubation:
-
The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent.
-
The plates are incubated at a specific temperature (e.g., 35°C for yeasts and most molds, 28-30°C for dermatophytes) for a defined period (e.g., 24-48 hours for yeasts, 4-7 days for dermatophytes and molds).
4. MIC Determination:
-
Following incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50% for azoles against yeasts) in fungal growth compared to a drug-free growth control well.
Ergosterol Biosynthesis Inhibition Assay
This assay is used to confirm the mechanism of action of antifungal agents that target the ergosterol pathway.
1. Fungal Cell Culture and Treatment:
-
A culture of the test fungus (e.g., Candida albicans) is grown in a suitable broth medium.
-
The fungal cells are exposed to different concentrations of the antifungal agent (e.g., this compound or clotrimazole).
2. Radiolabeling and Lipid Extraction:
-
A radiolabeled precursor of ergosterol, such as [14C]-acetate or L-[methyl-14C]methionine, is added to the cultures.
-
After a defined incubation period, the fungal cells are harvested, and the lipids are extracted using a saponification process followed by solvent extraction (e.g., with petroleum ether).
3. Sterol Analysis:
-
The extracted sterols are separated and analyzed using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
The amount of radiolabeled ergosterol and its precursors is quantified to determine the extent of inhibition of the ergosterol biosynthesis pathway by the antifungal agent.
Clinical Perspectives
Clotrimazole: As a long-standing therapeutic, clotrimazole has a well-documented clinical profile. It is effective for a variety of superficial fungal infections, including tinea pedis, tinea cruris, tinea corporis, and cutaneous and vulvovaginal candidiasis. Clinical cure rates for dermatophyte infections are reported to be in the range of 60-100%, and for cutaneous candidiasis, 80-100%.
This compound: The clinical development of this compound has been more limited. It progressed to Phase II clinical trials for indications such as onychomycosis. However, a Phase III clinical trial for dermatomycoses was discontinued in 2009. The reasons for the discontinuation are not extensively detailed in the available literature, and as such, comprehensive clinical efficacy and safety data for this compound in large patient populations are not publicly available.
Conclusion
This compound and clotrimazole represent two distinct classes of antifungal agents with different mechanisms of action. While clotrimazole remains a cornerstone of topical antifungal therapy, this compound's unique dual-action mechanism and potent in vitro activity, particularly against yeasts and molds, suggest it held promise as a therapeutic candidate.
The available in vitro data indicates that while this compound may be slightly less potent against dermatophytes compared to clotrimazole, its superior activity against Candida and Aspergillus species is a notable feature. However, the lack of extensive clinical trial data for this compound makes a direct comparison of their clinical effectiveness challenging. For researchers and drug development professionals, the story of this compound underscores the complexities of translating promising in vitro activity into a clinically successful therapeutic. Further research into novel antifungal agents with unique mechanisms of action remains a critical endeavor in the fight against fungal infections.
References
- 1. Modes of Action of the New Arylguanidine this compound beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clotrimazole Drug Resistance in Candida glabrata Clinical Isolates Correlates with Increased Expression of the Drug:H+ Antiporters CgAqr1, CgTpo1_1, CgTpo3, and CgQdr2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Synergistic Potential of Abafungin and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanisms of Action: A Basis for Potential Synergy
Abafungin exhibits a dual mechanism of action, distinguishing it from many existing antifungals.[1][2][3] It inhibits the enzyme sterol-C-24-methyltransferase, which is involved in the transmethylation at the C-24 position of the sterol side chain in the ergosterol biosynthesis pathway.[1][4] Additionally, this compound has a direct effect on the fungal cell membrane, causing disruption and leakage of cellular contents, an action that is independent of the cell's metabolic state.
Fluconazole, a member of the triazole class, also targets the ergosterol biosynthesis pathway but at a different step. It specifically inhibits the fungal cytochrome P450 enzyme, 14-alpha-demethylase, which is crucial for the conversion of lanosterol to ergosterol. This disruption leads to the accumulation of toxic sterol precursors and impairs the integrity and function of the fungal cell membrane.
The distinct targets of this compound and Fluconazole within the same critical biosynthetic pathway, coupled with this compound's direct membrane-disrupting activity, provide a strong rationale for investigating their potential synergistic interaction. By inhibiting ergosterol synthesis at two different points while simultaneously destabilizing the cell membrane, the combination could result in a more potent antifungal effect than either agent alone.
Caption: Mechanisms of Action for Fluconazole and this compound.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data from a checkerboard synergy assay between this compound and Fluconazole against a clinical isolate of Candida albicans. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents visible growth. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index (ΣFIC) | Interpretation |
| This compound | 2 | 0.25 | 0.125 | 0.375 | Synergy |
| Fluconazole | 8 | 2 | 0.250 |
FIC Index Interpretation:
-
Synergy: ≤ 0.5
-
Indifference (Additive): > 0.5 to 4.0
-
Antagonism: > 4.0
Experimental Protocols
Checkerboard Broth Microdilution Assay for Antifungal Synergy
This protocol is a standard method for determining the in vitro interaction between two antifungal agents.
1. Preparation of Antifungal Stock Solutions:
-
Prepare stock solutions of this compound and Fluconazole in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1 mg/mL.
-
Further dilute the stock solutions in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to the desired starting concentrations.
2. Preparation of Fungal Inoculum:
-
Culture the fungal isolate (e.g., Candida albicans) on Sabouraud Dextrose Agar at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
3. Checkerboard Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis, perform serial dilutions of Fluconazole. Along the y-axis, perform serial dilutions of this compound.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include control wells with each drug alone to determine their individual MICs, as well as a growth control well (no drug) and a sterility control well (no inoculum).
4. Incubation:
-
Add the prepared fungal inoculum to all wells except the sterility control.
-
Incubate the plate at 35°C for 24-48 hours.
5. Determination of MIC and FIC Index Calculation:
-
After incubation, visually inspect the wells for turbidity or use a spectrophotometer to measure growth.
-
The MIC is the lowest concentration of the drug(s) that inhibits visible growth.
-
Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC (this compound) + FIC (Fluconazole).
Caption: Experimental Workflow for Checkerboard Synergy Assay.
Conclusion
The distinct and complementary mechanisms of action of this compound and Fluconazole suggest a high potential for synergistic activity against a broad range of fungal pathogens. The proposed dual assault on the ergosterol biosynthesis pathway and the fungal cell membrane could lead to a more profound antifungal effect and may offer a valuable therapeutic option, particularly for infections caused by resistant strains. The provided experimental protocol offers a robust framework for researchers to validate this hypothesis and quantify the nature of the interaction between these two compounds. Further in vitro and in vivo studies are warranted to explore the full clinical potential of this combination.
References
- 1. Modes of Action of the New Arylguanidine this compound beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C21H22N4OS | CID 159326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Antagonistic Interactions of Antifungal Agents: A Comparative Guide
Disclaimer: Initial searches for "Abafungin" did not yield information on a recognized therapeutic agent. This guide will therefore use the well-documented antifungal drug Voriconazole as a representative agent to illustrate principles of antagonistic drug interactions, based on available experimental data.
This guide provides a comparative analysis of the antagonistic interactions between the triazole antifungal voriconazole and other antifungal agents. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an understanding of potential negative interactions in combination antifungal therapy.
Mechanism of Action of Key Antifungal Agents
Voriconazole is a broad-spectrum triazole antifungal agent that acts by inhibiting the fungal cytochrome P450 enzyme, 14α-lanosterol demethylase.[1][2] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] Inhibition of this pathway disrupts membrane integrity, leading to fungistatic or fungicidal activity.[1]
Caspofungin, a member of the echinocandin class, inhibits the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall, by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme. This action disrupts cell wall integrity, leading to osmotic instability and cell death. Amphotericin B, a polyene antifungal, binds directly to ergosterol in the fungal membrane, forming pores that lead to leakage of intracellular contents and cell death.
While combinations of voriconazole and caspofungin often result in synergistic or additive effects, antagonism has been observed under specific conditions, particularly in triple-drug combinations.
Quantitative Analysis of Antifungal Interactions
The interaction between antifungal agents is commonly quantified using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Interaction interpretations are generally categorized as:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI < 4.0
-
Antagonism: FICI ≥ 4.0
The following table summarizes data from an in vitro study investigating the triple combination of voriconazole, caspofungin, and amphotericin B against various Aspergillus species. This study revealed concentration-dependent antagonism.
| Fungal Species | Drug Combination | Median Drug Concentrations (mg/L) | Interaction Outcome | Median FICI |
| Aspergillus spp. (n=9 isolates) | Voriconazole + Caspofungin + Amphotericin B | Low: Amphotericin B (0.10-0.22), Voriconazole (0.07-0.15), Caspofungin (4.32-17.28) | Synergy | 0.49–0.57 |
| Aspergillus spp. (n=9 isolates) | Voriconazole + Caspofungin + Amphotericin B | High: Amphotericin B (0.3-0.5), Voriconazole (0.23-0.68), Caspofungin (1.47-32) | Antagonism | 1.65–2.15* |
*Note: While the reported FICI range of 1.65-2.15 is typically classified as "indifference" or "no interaction", the study authors identified these as antagonistic interactions relative to the synergy observed at lower concentrations. For the purpose of this guide on antagonism, this concentration-dependent shift away from synergy is highlighted.
Experimental Protocols
Checkerboard Microdilution Assay for Antifungal Interaction
The following protocol is a generalized methodology for determining antifungal interactions based on the Clinical and Laboratory Standards Institute (CLSI) M38-A reference method.
-
Preparation of Antifungal Agents: Stock solutions of each antifungal agent (e.g., voriconazole, caspofungin, amphotericin B) are prepared at four times the final desired concentration in a suitable medium, such as RPMI 1640.
-
Plate Setup: A 96-well microtiter plate is used to create a two-dimensional matrix of drug concentrations.
-
Drug A (e.g., Voriconazole) is serially diluted horizontally across the plate.
-
Drug B (e.g., Caspofungin) is serially diluted vertically down the plate.
-
For triple-combination studies, multiple plates are prepared, with each plate containing a fixed concentration of the third drug (e.g., Amphotericin B).
-
Control wells containing each drug alone, as well as drug-free growth controls, are included.
-
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (e.g., Sabouraud dextrose agar), and a suspension is prepared and adjusted to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. The final volume in each well is typically 200 µL.
-
Incubation: Plates are incubated at 35-37°C for a period appropriate for the organism being tested (e.g., 48-72 hours for Aspergillus spp.).
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined by visual inspection or spectrophotometric reading. The MIC is the lowest concentration of the drug, alone or in combination, that causes a significant inhibition of fungal growth compared to the drug-free control.
-
FICI Calculation: The FICI is calculated for each isoeffective combination to determine the nature of the interaction.
Visualizing Experimental and Logical Workflows
Caption: Workflow for Checkerboard Antifungal Interaction Assay.
References
Safety Operating Guide
Proper Disposal of Abafungin: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Abafungin
As a research chemical with potential hazards, the proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions are mandated by the manufacturer in the Safety Data Sheet (SDS) provided with the compound, this guide offers a comprehensive framework for its handling and disposal based on established best practices for hazardous chemical waste. This information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant disposal procedures.
Immediate Safety Considerations
This compound is categorized as a hazardous substance, and all waste contaminated with it must be treated as hazardous chemical waste. It is imperative to handle this compound and any associated waste with appropriate personal protective equipment (PPE), including but not limited to:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Work with this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The following procedures provide a systematic approach to managing this compound waste from generation to disposal.
Step 1: Waste Identification and Segregation
Proper segregation of waste streams at the point of generation is crucial to prevent dangerous chemical reactions and to facilitate proper disposal. Do not mix this compound waste with other types of waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Step 2: Waste Collection and Containerization
All containers used for this compound waste must be in good condition, compatible with the waste being collected, and have a secure, leak-proof lid.
| Waste Stream | Description | Recommended Container |
| Solid Waste | Contaminated consumables such as gloves, pipette tips, bench paper, and vials containing this compound residue. | Lined, rigid, puncture-proof container with a lid, clearly labeled as "Hazardous Waste." |
| Liquid Waste (Aqueous) | Solutions of this compound in aqueous buffers (e.g., PBS). | Clearly labeled, leak-proof, and chemically compatible container (e.g., HDPE carboy). |
| Liquid Waste (Organic) | Solutions of this compound in organic solvents (e.g., DMSO, ethanol). | Clearly labeled, solvent-resistant bottle (e.g., glass or appropriate plastic). |
Step 3: Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The type of solvent (if applicable)
-
An approximate concentration of this compound
-
The date the waste was first added to the container
-
The name of the principal investigator or research group
Step 4: Storage
Store hazardous waste in a designated, secure area away from general laboratory traffic. Ensure that incompatible waste types are segregated. Liquid waste containers should be placed in secondary containment to prevent spills.
Step 5: Disposal
Never dispose of this compound waste down the drain or in the regular trash. All this compound waste must be collected by your institution's EHS or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.
Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols for the chemical neutralization or degradation of this compound. Therefore, the recommended disposal method is based on the principle of containment and removal by a certified hazardous waste handler.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
This guide provides a foundational understanding of the necessary precautions and procedures for the disposal of this compound. Always prioritize the specific instructions in the manufacturer's SDS and your institution's established protocols for hazardous waste management.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
